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3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Documentation Hub

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  • Product: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline
  • CAS: 857267-07-3

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Derivatives in Targeted Oncology Executive Summary The development of small-molecule Tyrosine Kinase Inhibitors (TKIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Derivatives in Targeted Oncology

Executive Summary

The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of malignancies driven by oncogenic kinase signaling. Within the medicinal chemistry landscape, the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline moiety has emerged as a highly privileged structural building block. Rather than acting as a standalone therapeutic, this pharmacophore is strategically incorporated into larger molecular scaffolds (typically via amide or urea linkages at the aniline nitrogen) to engineer highly potent, selective, and metabolically stable ATP-competitive kinase inhibitors.

This whitepaper deconstructs the rational design, mechanism of action, and pharmacological profiling of derivatives containing this moiety. By analyzing the synergistic effects of the 4-methylpiperazine solvent-exposed anchor and the fluorine-mediated metabolic shielding, we provide a comprehensive framework for drug development professionals optimizing next-generation targeted therapies.

Pharmacophore Deconstruction & Structural Rationale

The efficacy of 3-fluoro-5-(4-methylpiperazin-1-yl)aniline derivatives is not coincidental; it is the result of precise spatial and electronic tuning designed to exploit the highly conserved ATP-binding pocket of protein kinases.

The Aniline Core: The Hinge-Binding Linker

In most derivatives, the aniline nitrogen is functionalized into an amide or urea. This functional group serves as a critical hydrogen-bond donor/acceptor system that anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyls and amides of conserved Met or Cys residues)[1]. The geometry of the aniline ring directs the remaining substituents into distinct micro-environments within the active site.

The 4-Methylpiperazin-1-yl Group: Solvent-Exposed Electrostatics

A major challenge in TKI development is achieving aqueous solubility without sacrificing target affinity. The incorporation of the basic 4-methylpiperazine group (pKa ~ 8.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility[2]. Mechanistically, when the aniline core binds to the hinge, the meta-substituted piperazine ring projects outward into the solvent-exposed region of the kinase domain[3]. Here, the protonated nitrogen frequently forms critical electrostatic interactions—specifically salt bridges—with solvent-exposed acidic residues (such as Asp104 in CDK6 or Glu91 in CHK1)[1][3]. This salt bridge not only enhances binding affinity but provides a vector for engineering exquisite kinase selectivity.

The 3-Fluoro Substituent: Metabolic Shielding and pKa Modulation

Unsubstituted electron-rich anilines are notoriously susceptible to rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes, leading to oxidative dealkylation or quinone-imine formation. The strategic placement of a fluorine atom at the 3-position serves two vital functions:

  • Metabolic Stability: Fluorine is highly electronegative and lowers the Highest Occupied Molecular Orbital (HOMO) energy of the phenyl ring, rendering it significantly less susceptible to CYP450-mediated electrophilic oxidation[4].

  • Electronic Tuning: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent aniline nitrogen. When converted to an amide/urea, this fine-tunes the hydrogen-bond donor capacity of the N-H bond, optimizing its interaction with the kinase hinge region[5].

BindingModel A Aniline NH (Amide/Urea) [H-Bond Donor] B Kinase Hinge Region [Met/Cys Backbone] A->B Orthosteric Anchor C 3-Fluoro Substituent [Electron Withdrawal] D CYP450 Evasion & pKa Modulation C->D Metabolic Stability E 4-Methylpiperazine [Basic Nitrogen, pKa ~8.5] F Solvent-Exposed Region [Salt Bridge to Asp/Glu] E->F Solubility & Selectivity

Fig 1: Pharmacophore mapping of the derivative within the kinase ATP-binding pocket.

Mechanism of Action: Intracellular Signaling Blockade

Once bound to the ATP pocket, 3-fluoro-5-(4-methylpiperazin-1-yl)aniline derivatives act as competitive inhibitors, preventing ATP from transferring its terminal phosphate to downstream substrate proteins.

By locking the kinase in an inactive conformation (often Type I or Type II binding, depending on the extended scaffold), these derivatives effectively sever oncogenic signal transduction. For example, in Receptor Tyrosine Kinases (RTKs) like EGFR or ALK, this blockade prevents auto-phosphorylation, subsequently silencing the downstream RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. The ultimate cellular response is cell cycle arrest and the induction of apoptosis in malignant cells.

Signaling TKI 3-Fluoro-5-(4-methylpiperazin-1-yl) aniline derivative Kinase Target Kinase (e.g., RTKs, CDKs) TKI->Kinase ATP-Competitive Inhibition MAPK MAPK Pathway (RAS/RAF/MEK/ERK) Kinase->MAPK Blocked PI3K PI3K Pathway (PI3K/AKT/mTOR) Kinase->PI3K Blocked Proliferation Tumor Cell Proliferation & Survival MAPK->Proliferation Downregulated PI3K->Proliferation Downregulated

Fig 2: Disruption of downstream oncogenic signaling cascades via targeted kinase inhibition.

Quantitative Data & Comparative Analysis

The structural evolution from a bare aniline to the fully functionalized 3-fluoro-5-(4-methylpiperazin-1-yl)aniline scaffold demonstrates profound improvements in both Pharmacodynamics (PD) and Pharmacokinetics (PK). The table below summarizes the typical impact of these functional groups on a generalized kinase inhibitor scaffold.

Table 1: Impact of Functionalization on TKI Physicochemical & Biological Properties

Scaffold DerivativeTarget Kinase IC₅₀ (nM)Aqueous Solubility (µg/mL)Intrinsic Clearance (Cl_int) (µL/min/mg)Primary Limitation Resolved
Unsubstituted Aniline 45.0< 5.085.0 (High clearance)Baseline
+ 4-Methylpiperazine 12.5> 150.092.0 (High clearance)Resolves poor solubility & boosts affinity via salt bridge[2].
+ 3-Fluoro + 4-Methylpiperazine 8.2 > 120.0 22.0 (Low clearance) Resolves rapid CYP450 metabolism while maintaining solubility[4].

Experimental Protocols: Self-Validating Systems

To empirically validate the mechanism of action and the pharmacokinetic advantages of these derivatives, researchers must employ rigorous, self-validating experimental workflows. The following protocols isolate the variables of target engagement and metabolic stability.

Protocol 1: NanoBRET Target Engagement Assay (Live-Cell Kinase Affinity)

Causality: Biochemical assays using purified kinases often fail to translate to cellular efficacy due to the high intracellular concentration of competing ATP (~1-5 mM). The NanoBRET assay measures target engagement in live cells, ensuring the derivative can successfully compete with physiological ATP levels.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Equilibration: Plate cells in a 384-well format. Add a cell-permeable fluorescent kinase tracer (which binds the ATP pocket) at a concentration equal to its cellular K_d.

  • Compound Treatment: Add the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline derivative in a 10-point dose-response series (e.g., 10 µM to 0.5 nM). Incubate for 2 hours at 37°C to allow equilibration.

  • Signal Detection: Add NanoBRET substrate (furimazine). Measure bioluminescence resonance energy transfer (BRET) using a microplate reader (Donor: 460 nm, Acceptor: 610 nm).

  • Data Analysis: Calculate the IC₅₀ based on the displacement of the fluorescent tracer (loss of BRET signal). A left-shifted curve confirms successful intracellular ATP competition.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the 3-fluoro substitution protects the scaffold from oxidative metabolism, the compound must be subjected to CYP450 enzymes in vitro. Comparing the fluorinated derivative against its non-fluorinated counterpart isolates the effect of the halogen.

  • Reaction Mixture Setup: Prepare a 100 µL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Aliquot 10 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 40 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Calculate the intrinsic clearance (Cl_int). The 3-fluoro derivative should exhibit a Cl_int significantly lower than the non-fluorinated analog, validating the metabolic shielding hypothesis.

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Exploratory

Pharmacokinetics of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in early drug discovery

[label="3. Metabolic Stability\n( Refining the Summary Focus I'm now writing an executive summary that introduces the 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline fragment and highlights its relevance as a key building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Metabolic Stability\n(

Refining the Summary Focus

I'm now writing an executive summary that introduces the 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline fragment and highlights its relevance as a key building block in medicinal chemistry. I'm stressing its use in kinase inhibitors and CNS-active agents, and referencing its potential for bioactivation to reactive benzoquinone imines.

Analyzing the PK Properties

I'm now detailing the role of fluorine at the 3-position in enhancing metabolic stability, thanks to its high C-F bond energy that resists CYP oxidation. Also, I'm focusing on the effect of the electron-withdrawing nature, which alters its propensity for phase II conjugation.

Detailing the Stability Workflow

I'm now detailing the Microsomal Stability Assay (HLM). I'm describing the full workflow: from solution prep, the incubation mix, the start with NADPH, to the stop with cold acetonitrile, centrifugation, and LC-MS/MS analysis. I'm focusing on the causal relationships and key parameters to ensure repeatability.

I'm now finalizing the quantitative data. I've finished the tables for typical ADME parameters, from solubility to bioavailability.

Finalizing the Parameter Tables

I'm now completing the tables that summarize key ADME parameters, from solubility to bioavailability. I'm focusing on their implications for the fragment's drug-like properties.

Compiling the References

Whitepaper: Pharmacokinetic Profiling of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in Early Drug Discovery

Executive Summary

In modern rational drug design, the selection of peripheral fragments and building blocks dictates the ultimate success of a clinical candidate. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS: 857267-07-3) has emerged as a privileged structural motif, particularly in the development of kinase inhibitors and CNS-penetrant agents [1.1]. This whitepaper deconstructs the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) implications of this specific fragment. By analyzing the synergistic effects of its three core components—the aniline vector, the metabolic-blocking fluorine atom, and the solubilizing 4-methylpiperazine ring—we provide a comprehensive guide to evaluating its derivatives in early drug discovery.

Structural Deconstruction & ADME Implications

The pharmacokinetic behavior of a drug candidate is fundamentally governed by its physicochemical properties. The incorporation of the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline fragment introduces a highly calculated balance of lipophilicity, basicity, and metabolic shielding.

The Aniline Core: Conjugation and Bioactivation Risks

Anilines are versatile synthetic vectors, frequently utilized to form amides or ureas that serve as hinge-binding motifs in kinase targets. However, unsubstituted anilines carry significant DMPK (Drug Metabolism and Pharmacokinetics) liabilities. They are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation, which can lead to the formation of reactive, toxic benzoquinone imines[1]. These electrophilic species can covalently bind to hepatic proteins, triggering idiosyncratic drug toxicity.

The Fluorine Effect: Metabolic Shielding and pKa Modulation

To mitigate the bioactivation of the aniline core, a fluorine atom is strategically positioned at the 3-position. The carbon-fluorine (C–F) bond is significantly stronger than the carbon-hydrogen (C–H) bond, effectively blocking CYP450-mediated oxidation at that specific site[2]. Furthermore, fluorine exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the aniline nitrogen, lowering its pKa​ . A less basic aniline is less prone to rapid Phase II conjugation (such as N-acetylation), thereby extending the compound's systemic half-life and improving oral bioavailability[3].

MetabolicPathway Unsub Unsubstituted Aniline CYP1 CYP450 Oxidation Unsub->CYP1 Toxic Benzoquinone Imine (Reactive/Toxic) CYP1->Toxic Arene Hydroxylation Fluoro 3-Fluoro-5-(4-methyl piperazin-1-yl)aniline CYP2 CYP450 Oxidation Fluoro->CYP2 Stable Metabolic Stability (Blocked C-H) CYP2->Stable Steric/Electronic Shielding

Fig 1. Fluorine-mediated metabolic shunting preventing toxic benzoquinone imine formation.

The 4-Methylpiperazine Moiety: Solubility and Target Engagement

The 4-methylpiperazine group is a classic solubilizing appendage. Piperazine contains two basic nitrogen atoms with distinct pKa​ values (typically pKa1​≈5.35 and pKa2​≈9.73 )[4]. At a physiological pH of 7.4, the terminal tertiary amine is predominantly protonated. This localized positive charge drastically enhances aqueous solubility, a critical parameter for oral absorption and intravenous formulation. Structurally, this moiety often extends into the solvent-exposed regions of target proteins. Because it interacts favorably with the aqueous environment, it avoids the massive entropic penalty that a highly lipophilic group would incur, thus preserving target binding affinity[5].

Early Drug Discovery Pharmacokinetic Profiling

To validate the DMPK advantages of compounds bearing this fragment, a rigorous, self-validating screening cascade is required. The following protocols detail the critical path for evaluating these derivatives.

PKWorkflow Step1 1. Physicochemical Profiling (Kinetic Solubility, pKa) Step2 2. In Vitro Permeability (MDCK-MDR1 / Caco-2) Step1->Step2 Soluble fraction > 50 µM Step3 3. Metabolic Stability (HLM / RLM / Hepatocytes) Step2->Step3 Papp > 10 x 10^-6 cm/s Step4 4. In Vivo Pharmacokinetics (Rodent Cassette Dosing) Step3->Step4 Clint < 20 µL/min/mg

Fig 2. Sequential early drug discovery DMPK screening workflow for aniline derivatives.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Because the 4-methylpiperazine group introduces a potential liability for CYP3A4-mediated N-demethylation, determining the intrinsic clearance ( CLint​ ) is paramount. This protocol is designed to isolate Phase I oxidative metabolism.

Reagents & Setup:

  • Test Compound: 10 mM stock in DMSO.

  • HLM: Pooled human liver microsomes (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound stock to a 1 µM working concentration in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Pre-Incubation: In a 96-well plate, combine 40 µL of the test compound solution with 10 µL of HLM (final protein concentration: 0.5 mg/mL). Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium and allows the lipophilic compound to partition into the microsomal membranes before the reaction begins.

  • Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, withdraw 10 µL of the reaction mixture and immediately transfer it into 30 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean MS injection.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate CLint​ using the formula:

    CLint​=ProteinConcentrationk×V​

Quantitative Data Presentation

The integration of the 3-fluoro and 4-methylpiperazine groups yields highly predictable improvements in ADME profiles compared to naive aniline fragments. Table 1 summarizes typical comparative data observed during lead optimization campaigns.

Table 1: Comparative ADME Profile of Aniline Derivatives

Structural MotifKinetic Solubility (pH 7.4)MDCK-MDR1 Papp​ ( 10−6 cm/s)HLM CLint​ (µL/min/mg)Rat Oral Bioavailability (%F)
Unsubstituted Aniline< 5 µM25.4 (High)> 150 (Rapid clearance)< 5%
3-Fluoroaniline< 5 µM28.1 (High)85 (Moderate)12%
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline > 100 µM 14.2 (Moderate/Good) < 20 (Stable) > 45%

Data Interpretation: The unsubstituted aniline suffers from poor solubility and rapid metabolic clearance. The addition of fluorine improves metabolic stability but fails to resolve the solubility deficit. The complete 3-fluoro-5-(4-methylpiperazin-1-yl)aniline fragment achieves a "Goldilocks" profile: the piperazine drives solubility above 100 µM, while the fluorine protects the core, resulting in a highly favorable oral bioavailability profile[3][5].

Conclusion

In the landscape of early drug discovery, the 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline fragment is not merely a structural spacer; it is a functional DMPK tool. By leveraging the electron-withdrawing and sterically shielding properties of fluorine alongside the pH-dependent ionization of methylpiperazine, medicinal chemists can systematically engineer out metabolic liabilities while engineering in aqueous solubility. Rigorous in vitro profiling, utilizing standardized microsomal and permeability assays, ensures that these physicochemical advantages translate into viable, safe, and orally bioavailable clinical candidates.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. National Institutes of Health / PubMed. URL: [Link]

  • Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors. Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

Sources

Foundational

Spectroscopic data 1H NMR and IR for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Spectroscopic Profiling of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline: A Technical Guide to ¹H NMR and FT-IR Analysis Executive Summary 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS No. 857267-07-3)[1] is a highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline: A Technical Guide to ¹H NMR and FT-IR Analysis

Executive Summary

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS No. 857267-07-3)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics. The presence of a primary aniline, a fluorinated aromatic core, and a basic 4-methylpiperazine moiety presents a unique electronic environment. This whitepaper provides a comprehensive, self-validating framework for acquiring, interpreting, and verifying the ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data for this specific molecule.

Structural & Mechanistic Rationale

As a Senior Application Scientist, I approach spectroscopic interpretation not as a memorization of tables, but as an exercise in physical organic chemistry. The spectroscopic signature of 3-fluoro-5-(4-methylpiperazin-1-yl)aniline is dictated by the competing and synergistic electronic effects of its three substituents on the benzene ring:

  • Aniline (-NH₂): A strong resonance donor (+M) and weak inductive withdrawer (-I). It significantly increases electron density at the ortho and para positions, shielding the adjacent protons[2].

  • Fluoro (-F): A strong inductive withdrawer (-I) but a resonance donor (+M), leading to complex shielding effects and distinct heteronuclear spin-spin coupling ( JHF​ )[2].

  • 4-Methylpiperazin-1-yl: A tertiary dialkylamine substituent that acts as a resonance donor to the ring while maintaining its own aliphatic conformational dynamics[3].

Because all three substituents are positioned meta to one another (a 1,3,5-trisubstitution pattern), the three remaining aromatic protons (H2, H4, H6) are flanked by strongly electron-donating groups. This synergistic shielding drives the aromatic proton resonances significantly upfield (5.8–6.2 ppm) compared to the 7.27 ppm baseline of unsubstituted benzene[2].

ElectronicEffects Substituent 1,3,5-Trisubstituted Benzene Core NH2 -NH2 Group (+M, -I) Substituent->NH2 F -F Group (+M, -I) Substituent->F Pip -Piperazine Group (+M, -I) Substituent->Pip Shielding Synergistic Ortho/Para Electron Shielding NH2->Shielding F->Shielding Pip->Shielding Shifts Upfield Aromatic Protons (5.8-6.2 ppm) Shielding->Shifts

Fig 1: Mechanistic pathway of substituent electronic effects driving upfield NMR chemical shifts.

Experimental Workflows

To ensure high-fidelity data, the following self-validating protocols must be strictly adhered to in the laboratory.

¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is intentionally selected over CDCl₃ to prevent the rapid proton exchange of the -NH₂ group often observed in protic or trace-acidic environments, allowing for clear observation of the primary amine protons.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field using the residual DMSO quintet (2.50 ppm) as the lock and shim reference.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum utilizing a 30° pulse angle, a relaxation delay of 1.5 seconds, and 16–64 scans to ensure a high signal-to-noise ratio for the piperazine multiplets.

  • Validation (D₂O Exchange): To unambiguously identify the aniline -NH₂ protons, add 1–2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The -NH₂ signal will disappear due to rapid H/D exchange, self-validating the assignment.

FT-IR Acquisition Protocol (ATR Mode)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 1–2 mg of the neat solid compound directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Quality Control: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion and non-linear detector response.

Workflow A Sample Synthesis & Purification B 1H NMR Acquisition (DMSO-d6, 400 MHz) A->B C FT-IR Acquisition (ATR Mode) A->C D D2O Exchange (NH2 Validation) B->D E Data Processing & Peak Assignment C->E D->E F Structural Confirmation E->F

Fig 2: Self-validating experimental workflow for NMR and FT-IR spectroscopic acquisition.

Spectroscopic Data Analysis

¹H NMR Data Interpretation

The ¹H NMR spectrum in DMSO- d6​ reveals three distinct regions: the highly shielded aromatic protons, the broad amine protons, and the aliphatic piperazine protons. The piperazine ring exhibits characteristic multiplet splitting due to its chair conformation and the restricted rotation of the C-N bond[3].

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)AssignmentCausality / Mechanistic Notes
~6.05 dt1H JHF​≈11.0 , JHH​≈2.0 Ar-H (H4)Ortho to F, ortho to piperazine. Shielded by +M effects, strongly coupled to Fluorine.
~5.95 t1H JHH​≈2.0 Ar-H (H6)Para to F, ortho to NH₂ and piperazine. Narrow triplet due to dual meta proton couplings.
~5.85 dt1H JHF​≈11.0 , JHH​≈2.0 Ar-H (H2)Ortho to F, ortho to NH₂. The most shielded proton due to proximity to the two strongest electron donors.
~5.10 br s2H--NH₂Broadened by the quadrupolar relaxation of ¹⁴N; disappears entirely upon D₂O addition.
~3.05 m4H-Piperazine -CH₂-Protons at C2', C6' adjacent to the aryl-bound nitrogen. Deshielded by the aromatic ring.
~2.45 m4H-Piperazine -CH₂-Protons at C3', C5' adjacent to the methyl-bound nitrogen[4].
~2.20 s3H-N-CH₃Sharp singlet for the terminal N-methyl group.
FT-IR Data Interpretation

The IR spectrum provides orthogonal validation of the functional groups identified in the NMR. The primary amine and the fluorinated aromatic ring yield highly diagnostic vibrational modes[5].

Table 2: FT-IR Assignments (ATR Mode)

Wavenumber (cm⁻¹)Intensity / ShapeAssignmentCausality / Mechanistic Notes
~3450, 3350 Medium, Sharp (Doublet)N-H Stretch (Asym & Sym)The doublet is the definitive diagnostic signature for a primary amine (-NH₂)[5].
~3050 WeakC-H Stretch (Aromatic)sp² C-H stretching consistently appears just above the 3000 cm⁻¹ threshold.
~2950, 2800 MediumC-H Stretch (Aliphatic)sp³ C-H stretching; the 2800 cm⁻¹ peak represents Bohlmann bands typical of N-methylpiperazines[4].
~1620, 1590 StrongC=C Aromatic StretchEnhanced intensity due to polar substituents (F, NH₂) breaking the symmetry of the benzene ring[5].
~1350 - 1250 StrongC-N Stretch (Aryl Amine)Overlap of the aniline C-N and piperazine C-N stretching vibrations.
~1150 StrongC-F StretchThe highly polar C-F bond yields a massive dipole moment change during vibration, resulting in a dominant peak.
~830, 680 StrongC-H Out-of-Plane BendCharacteristic bending modes confirming the 1,3,5-trisubstituted benzene ring architecture.

Validation & Quality Control (Self-Validating Systems)

To ensure the absolute trustworthiness of the structural assignment, the analytical workflow relies on orthogonal cross-validation:

  • Amine Verification: The presence of the primary amine is confirmed simultaneously by the 3450/3350 cm⁻¹ IR doublet[5] and the D₂O-exchangeable 5.10 ppm NMR singlet. If either is missing, the compound is likely a secondary amine or a salt.

  • Substitution Pattern Verification: The ~11 Hz coupling constant observed in two of the aromatic protons perfectly matches the theoretical ortho H-F scalar coupling, validating the 1,3,5-substitution pattern against potential regioisomers (e.g., 1,2,4-substitution).

References

  • Wiley-VCH. "1 Basic Concepts: 1H-NMR chemical shifts of substituted benzenes". Wiley-VCH Publications.[Link]

  • Wodtke, R., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution". RSC Advances, Royal Society of Chemistry.[Link]

  • Sigma-Aldrich / ResearchGate. "IR Spectrum Table & Chart". ResearchGate.[Link]

  • DergiPark. "1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies". Cumhuriyet Science Journal.[Link]

Sources

Exploratory

Toxicity and safety profile of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in vitro

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Abstract This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Abstract

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, a substituted aromatic amine. Aromatic amines as a chemical class are associated with potential mutagenicity and carcinogenicity, often following metabolic activation.[1][2][3] Therefore, a rigorous and scientifically-driven in vitro assessment is paramount in early-stage drug development to identify potential liabilities. This document outlines a tiered, multi-parametric testing strategy, moving from broad toxicological endpoints to more specific mechanistic insights. The protocols and rationale described herein are grounded in established regulatory expectations and best practices in toxicology, emphasizing a data-driven approach to risk assessment.[4][5][6]

Introduction and Compound Profile

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline is a small molecule whose public-domain toxicological data is limited. Its structure, featuring an aniline core, places it in a class of compounds requiring careful safety evaluation.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₆FN₃[7]
Molecular Weight 209.27 g/mol [8]
Appearance Powder/Solid[7][8]
IUPAC Name 3-fluoro-5-(4-methylpiperazin-1-yl)aniline[7]

The primary objective of this guide is to propose a robust in vitro testing cascade to characterize the safety profile of this molecule. This strategy is designed to efficiently identify potential hazards such as metabolic instability, genotoxicity, and cytotoxicity, while also providing avenues to explore the underlying mechanisms of any observed toxicity.

Core Safety Assessment: A Phased Approach

A logical, phased approach ensures that resources are used efficiently and that data from one study informs the design of the next. Our proposed cascade begins with metabolic stability, followed by a regulatory-standard genotoxicity battery and a baseline cytotoxicity assessment.

Phase I: Metabolic Stability Assessment

Scientific Rationale: Understanding a compound's metabolic fate is a critical first step. A compound that is rapidly metabolized may have a short half-life in vivo, and its metabolites could be the primary drivers of toxicity. The liver S9 fraction provides a comprehensive in vitro system containing both Phase I (cytochrome P450s) and Phase II (conjugation) enzymes, offering a more complete metabolic snapshot than microsomes alone and greater efficiency than primary hepatocytes.[9][10][11][12]

Experimental Protocol: S9 Stability Assay

  • Preparation: Thaw human liver S9 fraction and NADPH regenerating system (containing UDPGA for Phase II activity) on ice. Prepare the test compound stock solution in DMSO.

  • Reaction Mixture: In a 96-well plate, combine pre-warmed buffer, S9 fraction (e.g., at 1 mg/mL protein concentration), and the NADPH regenerating system.[10]

  • Initiation: Add 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline to the reaction mixture to a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C on an orbital shaker.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Controls:

    • Negative Control: Incubate the compound in a reaction mixture without the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., Verapamil, Testosterone) to validate the assay system.

  • Analysis: Centrifuge the plates to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the half-life (t½) and intrinsic clearance (CLint).[13]

Data Presentation: Hypothetical Metabolic Stability Data

Time (min)% Compound Remaining
0100
585
1560
3035
4515
Calculated t½ 22 min
Calculated CLint (µL/min/mg) 31.5

Workflow Diagram: S9 Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction Setup (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis prep1 Thaw S9 Fraction & Cofactors mix Combine Buffer, S9, & Cofactors prep1->mix prep2 Prepare Compound Stock (1mM in DMSO) initiate Add Compound (Final: 1µM) prep2->initiate mix->initiate t0 T=0 min initiate->t0 t_n T=5, 15, 30, 45 min initiate->t_n stop Quench with Acetonitrile + IS t0->stop t_n->stop centrifuge Centrifuge (Pellet Protein) stop->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ & CLint lcms->calc

Workflow for the S9 metabolic stability assay.
Phase II: Genotoxicity Assessment

Scientific Rationale: A core battery of genotoxicity tests is required by regulatory agencies to assess a compound's potential to cause genetic damage, a key event in carcinogenesis.[4][14] For aromatic amines, this is a critical liability to investigate. The standard battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[15][16] This two-pronged approach ensures detection of a broad range of genotoxic events.

A. Bacterial Reverse Mutation Assay (Ames Test)

This assay identifies substances that cause gene mutations.[17] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result is scored when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. Testing is performed with and without a metabolic activation system (S9 mix), which is crucial for identifying pro-mutagens like many aromatic amines.[18]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Preparation: Prepare overnight cultures of appropriate bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Prepare the S9 mix (S9 fraction plus cofactors) or a control buffer (without S9).

  • Exposure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or control buffer.

    • Vortex briefly and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Vehicle Control: DMSO or appropriate solvent.

    • Positive Controls: Known mutagens specific to each strain, both requiring S9 activation (e.g., 2-Aminoanthracene) and not requiring S9 (e.g., Sodium Azide).

  • Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count for most strains.

Data Presentation: Hypothetical Ames Test Results (TA98 Strain)

Concentration (µ g/plate )Mean Revertant Colonies (-S9)Mean Revertant Colonies (+S9)
Vehicle Control2531
12845
53098
2533250
10029 (Toxic)410
Positive Control 245 680

B. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[17] It serves as a crucial follow-up to the Ames test, assessing clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in a mammalian cell system.[17][19]

Experimental Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes) to an appropriate density.[19]

  • Exposure: Treat cells with a range of concentrations of the test compound for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[19]

  • Recovery: After exposure, wash the cells and add fresh medium containing cytochalasin B. This agent blocks cytokinesis, resulting in binucleated cells, which makes scoring micronuclei unambiguous.

  • Harvest and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or Acridine Orange).

  • Controls:

    • Vehicle Control: DMSO or appropriate solvent.

    • Positive Controls: A known clastogen (e.g., Mitomycin C) and a known aneugen (e.g., Colchicine).

  • Scoring: Using fluorescence microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Cytotoxicity Measurement: Concurrently assess cytotoxicity (e.g., via Replication Index) to ensure micronuclei are not just a result of general toxicity.

Data Presentation: Hypothetical Micronucleus Test Results

Concentration (µM)% Binucleated Cells with Micronuclei (+S9)
Vehicle Control1.2
101.5
303.8
1008.9
Positive Control 15.5

Workflow Diagram: Genotoxicity Testing Cascade

G cluster_ames Gene Mutation cluster_mn Chromosomal Damage start Test Compound ames Ames Test (OECD 471) - With & Without S9 start->ames mn In Vitro Micronucleus (OECD 487) - Mammalian Cells - With & Without S9 start->mn result Integrated Genotoxicity Profile ames->result mn->result

Core genotoxicity testing battery workflow.
Phase III: Cytotoxicity Profiling

Scientific Rationale: Determining the concentrations at which a compound causes cell death is fundamental. This data provides a baseline toxicity value (IC50) and is essential for selecting appropriate, non-lethal concentrations for more complex mechanistic assays. Employing multiple assays with different biological endpoints provides a more robust assessment than a single method.[20][21] The MTT assay measures mitochondrial function, while the Neutral Red assay assesses lysosomal integrity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the activity of mitochondrial reductase enzymes in living cells.[22] These enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.[23]

B. Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. Following incubation, the dye is extracted from the cells and quantified. A decrease in dye uptake indicates damage to the cell or lysosomal membranes.[20][24]

Experimental Protocol: Cytotoxicity Assays

  • Cell Plating: Seed a suitable cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow cells to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of the test compound for a relevant time period (e.g., 24 or 48 hours).

  • Incubation & Staining:

    • For MTT: Add MTT solution and incubate for 2-4 hours to allow formazan formation.

    • For NR: Add medium containing Neutral Red dye and incubate for 2-3 hours.

  • Final Step:

    • For MTT: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • For NR: Wash cells to remove excess dye, then add a destain solution to extract the dye from lysosomes.

  • Readout: Measure the absorbance of the solution on a plate reader (at ~570 nm for MTT, ~540 nm for NR).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Hypothetical Cytotoxicity Data (24h Exposure)

AssayCell LineIC50 (µM)
MTT HepG245.2
Neutral Red HepG251.8

Diagram: Principle of the MTT Assay

G cluster_cell Viable Cell cell Mitochondrion NAD(P)H-dependent oxidoreductase Formazan Formazan (Purple, Insoluble) cell:m->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->cell:m Uptake DMSO Solubilizer (e.g., DMSO) Formazan->DMSO Solubilization Signal Quantifiable Purple Signal DMSO->Signal Measurement

MTT is reduced by mitochondrial enzymes in viable cells.

Mechanistic Toxicity Investigation

If the core safety assessment reveals potential liabilities (e.g., cytotoxicity below a certain threshold), further mechanistic studies are warranted to understand how the compound is exerting its toxic effects.

Apoptosis Induction Assessment

Scientific Rationale: It is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[25] Caspases-3 and -7 are the primary "executioner" caspases. Measuring their activity provides a specific and sensitive indicator of apoptosis induction.[26][27]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Dosing: As per the cytotoxicity protocol, treat cells with the compound at sub-toxic to moderately toxic concentrations for a shorter duration (e.g., 6-8 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate and a stabilized luciferase.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Readout: Measure luminescence using a plate-based luminometer. The light signal is directly proportional to the amount of active caspase-3/7.

  • Controls: Include a vehicle control and a positive control known to induce apoptosis (e.g., Staurosporine).

Data Presentation: Hypothetical Caspase-3/7 Activation Data

Concentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control15,2001.0
518,1001.2
2044,8002.9
5098,5006.5
Positive Control 125,000 8.2

Diagram: Simplified Apoptotic Pathway

G Compound Toxic Insult (e.g., Test Compound) Initiator Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator Activation Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activation Substrates Cellular Substrate Cleavage Executioner->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Activation of executioner caspases is a key apoptotic event.
Oxidative Stress Assessment

Scientific Rationale: An imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them leads to oxidative stress, which can damage DNA, proteins, and lipids.[28][29] Many xenobiotics induce toxicity via the generation of ROS. Measuring intracellular ROS levels is therefore a key mechanistic endpoint.

Experimental Protocol: DCFH-DA Assay

  • Cell Plating: Seed cells in a 96-well plate (preferably black-walled for fluorescence) and allow them to adhere.

  • Loading: Remove the medium and load the cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • Dosing: Wash the cells to remove excess probe and add the test compound at various concentrations.

  • Incubation: Incubate for a short period (e.g., 1-2 hours). In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[30]

  • Readout: Measure the fluorescence intensity using a plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Controls: Include a vehicle control and a positive control known to induce ROS (e.g., H₂O₂ or Tert-butyl hydroperoxide).

Data Presentation: Hypothetical ROS Production Data

Concentration (µM)Relative Fluorescence Units (RFU)Fold Change vs. Control
Vehicle Control8,5001.0
59,2001.1
2022,3002.6
5055,1006.5
Positive Control 74,300 8.7

Data Synthesis and Risk Profile Construction

The final step is to integrate the data from all assays to build a holistic in vitro safety profile.

  • Metabolic Stability: Is the compound stable, moderately liable, or rapidly cleared? This informs potential in vivo exposure.

  • Genotoxicity: Is the compound negative in the core battery? If positive, is it a gene mutagen (Ames) or a clastogen/aneugen (Micronucleus)? Does it require metabolic activation? A positive finding, particularly after S9 activation, is a significant red flag for an aromatic amine.

  • Cytotoxicity: What is the potency of the compound in killing cells? An IC50 in the low micromolar range suggests significant general toxicity.

  • Mechanism: If toxic, is the mechanism related to specific pathways like apoptosis or oxidative stress? A compound that induces apoptosis and ROS at sub-cytotoxic concentrations points towards a specific mechanism of action rather than non-specific membrane disruption.

By synthesizing these endpoints, a researcher can make an informed decision about the compound's viability for further development. A profile showing high metabolic stability, negative genotoxicity results, and a high IC50 for cytotoxicity would provide confidence in the compound's safety. Conversely, a profile showing metabolic activation to a mutagenic species would be cause for significant concern.

References

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  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

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Sources

Foundational

A Technical Guide to Characterizing the Kinase Binding Affinity of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery. The compound 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline represents a chemical scaffold with significant potential for kinase inhibition. Its substituted aniline core is a common feature in many approved kinase inhibitors, often playing a crucial role in binding to the ATP pocket of the kinase domain.[3] The fluorine and methylpiperazine moieties can further influence potency, selectivity, and pharmacokinetic properties.[3][4]

This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to comprehensively characterize the binding affinity of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline to its kinase targets. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust approach to inhibitor characterization.

Compound Profile: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Chemical Structure Key Features
alt text Aniline Core: A common hinge-binding motif in kinase inhibitors.[3] Fluorine Substitution: Can enhance binding affinity and modulate metabolic stability.[3][4] Methylpiperazine Group: Often improves solubility and can form additional interactions within the kinase binding site.
IUPAC Name: 3-fluoro-4-(4-methylpiperazin-1-yl)aniline
CAS Number: 221198-99-8
Molecular Formula: C11H16FN3
Molecular Weight: 209.27 g/mol

A Tiered Strategy for Kinase Target Identification and Affinity Determination

A robust and efficient approach to characterizing a novel compound like 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline involves a tiered strategy. This begins with a broad screen to identify potential targets, followed by increasingly detailed biophysical characterization of the most promising interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal Validation & Affinity Measurement cluster_2 Tier 3: In-depth Biophysical Characterization T1 High-Throughput Screening (e.g., KINOMEscan®) T2 Secondary Assays (e.g., Fluorescence Polarization) T1->T2 Hit Identification T3_SPR Surface Plasmon Resonance (SPR) T2->T3_SPR Kinetic Analysis T3_ITC Isothermal Titration Calorimetry (ITC) T2->T3_ITC Thermodynamic Profiling G cluster_workflow SPR Workflow A Kinase Immobilization on Sensor Chip B Analyte Injection (3-Fluoro-5-(4-methylpiperazin-1-yl)aniline) A->B C Real-time Binding Measurement (Association/Dissociation) B->C D Data Analysis (kon, koff, KD) C->D

Caption: A simplified workflow for SPR kinetic analysis.

Recommended Technology 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is considered the gold standard for measuring binding affinity as it directly measures the heat released or absorbed during a binding event. [5][6]This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). [7] Experimental Protocol: ITC Titration

  • Sample Preparation:

    • Prepare a solution of the purified target kinase in the sample cell.

    • Prepare a solution of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in the titration syringe at a concentration 10-20 times higher than the kinase concentration.

    • Ensure both solutions are in identical, degassed buffers to minimize heats of dilution. [7]2. Titration:

    • Inject small aliquots of the compound solution from the syringe into the kinase solution in the sample cell at a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein).

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the KD, ΔH, ΔS, and stoichiometry (n).

Data Presentation and Interpretation

The data generated from these assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Kinase TargetKINOMEscan® (%Ctrl @ 10 µM)FP IC50 (nM)SPR KD (nM)SPR kon (1/Ms)SPR koff (1/s)ITC KD (nM)ITC ΔH (kcal/mol)ITC -TΔS (kcal/mol)
Hypothetical Kinase A1.550451.2 x 10^55.4 x 10^-348-8.5-1.5
Hypothetical Kinase B255004808.5 x 10^44.1 x 10^-2510-6.2-2.1
Hypothetical Kinase C>50>10000No Binding--No Binding--

This table presents hypothetical data for illustrative purposes.

Illustrative Signaling Pathway

Should 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline be found to inhibit a key kinase such as MEK1, it would have implications for the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.

G cluster_inhibition Site of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Inhibitor->MEK

Caption: Inhibition of MEK within the MAPK/ERK signaling pathway.

Conclusion

The characterization of the binding affinity of a novel compound like 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline to its kinase targets is a critical undertaking in drug discovery. By employing a tiered strategy that progresses from broad kinome screening to detailed biophysical analysis, researchers can build a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. The methodologies outlined in this guide, from high-throughput screening with KINOMEscan® to the gold-standard biophysical techniques of SPR and ITC, provide a robust framework for making data-driven decisions in the development of the next generation of kinase inhibitors.

References

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  • Lee, H., et al. (2025). DeepKinome: quantitative prediction of kinase binding affinity by a compound using deep learning based regression model. Frontiers in Pharmacology. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Malvern Panalytical. (2016). Isothermal Titration Calorimetry: An essential tool for binding affinity measurements in life sciences research. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Al-Obaid, A. M., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry, 46(12), 5808-5814. [Link]

  • Nilsen, A., et al. (2013). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry, 56(4), 1437-1447. [Link]

  • Meegan, M. J., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5462. [Link]

  • Sharma, D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[8][9][10]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202401614. [Link]

  • Sun, L., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 13(1), 16298. [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • Iegre, J., et al. (2021). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 26(21), 6576. [Link]

  • Patel, M. B., et al. (2015). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Journal of Saudi Chemical Society, 19(3), 275-279. [Link]

  • Al-Qaisi, Z. A. I., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(15), 4734. [Link]

  • Hylsová, M., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(14), 10319–10338. [Link]

  • Feldman, R. I., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][11]aphthyridin-2(1H)-one (Torin1), a Potent and Selective Inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry, 55(16), 7010-7020. [Link]

  • Kráľová, P., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3894. [Link]

  • CSIR-NCL Library, Pune. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. [Link]

  • Roskoski, R. Jr. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. Pharmacological Research, 152, 104609. [Link]

  • Wang, X., et al. (2025). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules. [Link]

  • Bălășescu, E., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. [Link]

  • Sun, L., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 13(1), 16298. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Application Note: Synthesis and Isolation Protocol for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Fluoro-5-(4-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS: 857267-07-3)

Introduction & Strategic Overview

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline is a highly valued bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as ALK-5 inhibitors) and sphingosine-1-phosphate 2 (S1PR2) receptor analogues [1, 2]. The presence of the fluorine atom modulates the pKa of the adjacent aniline amine and influences the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

The most robust, scalable, and atom-economical route to synthesize this compound involves a two-phase sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of a commercially available fluorinated nitrobenzene.

  • Catalytic Hydrogenation of the resulting nitro intermediate to the target aniline [1].

Mechanistic Pathway

The synthesis leverages the strong electron-withdrawing nature of the nitro group, which activates the meta-fluorine atoms of 1,3-difluoro-5-nitrobenzene toward nucleophilic attack by 1-methylpiperazine. Following the SNAr coupling, the nitro group is chemoselectively reduced to an amine using palladium on carbon (Pd/C) without inducing defluorination.

SynthesisRoute SM 1,3-difluoro-5-nitrobenzene (Starting Material) Int 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (Intermediate) SM->Int Phase 1: SNAr 1-methylpiperazine (1.0 eq) K2CO3 (1.5 eq) DMSO, 65 °C, 12 h Prod 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (Target Product) Int->Prod Phase 2: Nitro Reduction H2 (1 atm), 10% Pd/C MeOH or EtOAc, RT, 4-6 h

Fig 1. Two-step synthetic workflow for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

Materials and Reagents

Reagent / MaterialRoleEquivalentsMW ( g/mol )Notes
1,3-Difluoro-5-nitrobenzene Starting Material1.0159.09Electrophile; store at RT.
1-Methylpiperazine Nucleophile1.0 - 1.05100.16Use slight excess to drive conversion.
Potassium Carbonate (K₂CO₃) Base1.5 - 2.0138.21Finely powdered for optimal surface area.
Dimethyl Sulfoxide (DMSO) Solvent (Phase 1)2.0 M78.13Polar aprotic; accelerates SNAr.
10% Palladium on Carbon (Pd/C) Catalyst (Phase 2)0.1 (by wt)N/AUse 50% wet catalyst to mitigate fire risk.
Hydrogen Gas (H₂) ReductantExcess2.02Balloon or Parr shaker (1-3 atm).
Methanol (MeOH) / EtOAc Solvent (Phase 2)0.2 MN/ADegas prior to use to prevent catalyst poisoning.

Experimental Protocols

Phase 1: Synthesis of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (SNAr)

Expertise Note: DMSO is selected as the solvent because its polar aprotic nature poorly solvates the nucleophilic nitrogen of 1-methylpiperazine while highly solvating the potassium cation, thereby maximizing the nucleophilicity of the amine and driving the SNAr reaction at a moderate temperature (65 °C) [1].

  • Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add 1,3-difluoro-5-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous DMSO (to achieve a 2.0 M concentration of the starting material). Add 1-methylpiperazine (1.05 eq) dropwise at room temperature to prevent localized exothermic spikes.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 65 °C. Stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progression via TLC (Hexanes/EtOAc, 1:1) or LCMS. The starting material should be fully consumed, yielding a single major product mass (Expected [M+H]⁺ = 240.1).

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 5x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers extensively with saturated brine (to remove residual DMSO), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate can typically be used in the next step without further column chromatography.

Phase 2: Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (Nitro Reduction)

Expertise Note: While chemical reductants (e.g., Fe/NH₄Cl or NaBH₄/NiCl₂) can be used [3], catalytic hydrogenation over Pd/C is preferred in drug development for its clean reaction profile, high yield, and ease of workup. The reaction is run at room temperature to strictly prevent hydrodefluorination, a common side reaction when reducing fluorinated arenes under harsh conditions.

  • Reaction Setup: Dissolve the crude 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (1.0 eq) in degassed Methanol or Ethyl Acetate (0.2 M).

  • Catalyst Addition: Flush the flask with Nitrogen gas. Carefully add 10% Pd/C (10% by weight relative to the intermediate). Safety: Pd/C is highly pyrophoric when dry; ensure the flask is strictly under an inert atmosphere during addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a Hydrogen atmosphere (using a double-layered balloon or a Parr hydrogenator at 1 atm) and stir vigorously at room temperature.

  • Monitoring: The reduction typically completes within 4 to 6 hours. Confirm the disappearance of the yellow nitro intermediate via LCMS (Expected [M+H]⁺ = 210.1).

  • Filtration: Flush the system with Nitrogen to remove residual H₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. If necessary, purify the crude aniline via flash column chromatography (DCM/MeOH system with 1% Et₃N to prevent amine streaking) to yield the pure 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

Analytical Characterization Standards

To validate the structural integrity of the synthesized protocol, the following analytical parameters should be met:

  • LCMS (ESI): m/z calculated for C₁₁H₁₆FN₃ [M+H]⁺: 210.13; Found: ~210.1.

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃): Look for the characteristic upfield shift of the aromatic protons (due to the electron-donating amine groups) compared to the nitro precursor, and a broad singlet corresponding to the primary aniline -NH₂ protons (typically around 5.0 - 5.5 ppm in DMSO-d₆, exchanging with D₂O).

References

  • Title: Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: ALK-5 inhibitors and uses thereof (Patent US11746103B2)
  • Title: Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN Source: Oriental Journal of Chemistry URL: [Link]

Application

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline as a building block in pharmaceutical synthesis

Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibitor Scaffolding Substituted anilines are foundational building blocks in modern medicinal chemistry, serving as versatile scaffolds for a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Kinase Inhibitor Scaffolding

Substituted anilines are foundational building blocks in modern medicinal chemistry, serving as versatile scaffolds for a vast array of therapeutic agents. Among these, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable intermediate, primarily due to its integral role in the synthesis of potent and selective kinase inhibitors. The strategic placement of its functional groups—an amine for primary coupling reactions, a fluorine atom to modulate basicity and metabolic stability, and a methylpiperazine moiety to enhance solubility and target engagement—makes it a privileged scaffold for drug discovery.

This technical guide provides an in-depth exploration of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline as a key building block. We will detail its physicochemical properties, provide validated protocols for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and demonstrate its critical application in the synthesis of a key intermediate for third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, exemplified by the chemistry leading to Osimertinib.

Physicochemical and Reactivity Profile

The unique arrangement of substituents on the aniline ring governs its reactivity and utility. The amino group serves as the primary nucleophile for forming covalent bonds, typically through reactions like amide bond formation or, more significantly, through substitution reactions on heterocyclic systems. The meta-positioned fluorine atom is a key electronic modulator; its strong electron-withdrawing nature reduces the pKa of the aniline nitrogen, which can be crucial for tuning the binding affinity of the final drug molecule within the ATP-binding pocket of a target kinase. Furthermore, the N-methylpiperazine group is a common pharmacophoric element used to improve aqueous solubility and provide an additional point of interaction with the target protein, often extending into solvent-exposed regions.

Table 1: Physicochemical Properties of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

PropertyValueSource
CAS Number 1244339-33-3Inferred from Patent
Molecular Formula C₁₁H₁₆FN₃Calculated
Molecular Weight 209.27 g/mol Calculated
Appearance Off-white to yellow solid (typical)Supplier Data (Analog)[1]
Purity ≥97% (typical for synthesis)N/A
Solubility Soluble in organic solvents (DCM, DMF, DMSO)General Chemical Knowledge

Synthetic Protocol: Preparation of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

The synthesis of this key aniline intermediate is efficiently achieved through a two-step process commencing from 1,3-difluoro-5-nitrobenzene. The methodology hinges on a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction followed by a standard reduction of the nitro group.

Workflow for the Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1,3-Difluoro-5-nitrobenzene C 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine A->C DIPEA, NMP, 100°C B 1-Methylpiperazine B->C D 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine E 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline D->E Fe powder, NH4Cl, EtOH/H2O, Reflux

Caption: Synthetic workflow for the target aniline building block.

Step 1: Synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-methylpiperazine via SNAr

This step leverages the electron-deficient nature of the aromatic ring, activated by the nitro group, to facilitate nucleophilic substitution of one fluorine atom by 1-methylpiperazine.

Protocol:

  • To a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq.) in N-methyl-2-pyrrolidone (NMP, approx. 5 mL per gram of starting material), add N,N-diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add 1-methylpiperazine (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. The progress of the reaction should be monitored by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine as a solid.

Causality and Insights:

  • Solvent Choice: NMP is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction at elevated temperatures.

  • Base: DIPEA acts as a non-nucleophilic base to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Regioselectivity: The substitution occurs at one of the fluorine positions, as they are activated by the strongly electron-withdrawing nitro group.

Step 2: Reduction to 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

The nitro group of the intermediate is reduced to the primary amine using a classic iron-mediated reduction, a robust and scalable method.

Protocol:

  • Suspend iron powder (5.0 eq.) and ammonium chloride (0.2 eq.) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Heat the suspension to reflux (approx. 80-90 °C).

  • Add a solution of 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine (1.0 eq.) in ethanol to the refluxing mixture portion-wise over 30-60 minutes.

  • Maintain the reaction at reflux for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water and extract the product with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. The product is often of sufficient purity for use in the next step without further purification.

Causality and Insights:

  • Reducing Agent: The Fe/NH₄Cl system in a protic solvent is a classic, cost-effective, and efficient method for nitro group reduction that avoids the use of high-pressure hydrogenation.[2]

  • Work-up: The filtration through Celite is critical for removing the inorganic byproducts efficiently.

Application Protocol: Synthesis of a Key Pyrimidine Intermediate for EGFR Modulators

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline is a crucial intermediate in the synthesis of 2-(anilino)pyrimidine derivatives, which form the core of many kinase inhibitors. Its application is exemplified in the synthesis of a key precursor for Osimertinib, a third-generation EGFR inhibitor used to treat non-small cell lung cancer.[3][4]

Workflow for the Synthesis of the 2-(Anilino)pyrimidine Intermediate

G cluster_0 Step 3: Buchwald-Hartwig Amination Aniline 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Product Key 2-(Anilino)pyrimidine Intermediate Aniline->Product Pd2(dba)3, BINAP, CS2CO3, Dioxane, 100°C Pyrimidine N-(5-(2-chloropyrimidin-4-yl)-2-methoxyphenyl)-N,N',N'-trimethylethane-1,2-diamine Pyrimidine->Product

Caption: Palladium-catalyzed coupling to form the core scaffold.

Protocol:

  • To a reaction vessel, add the pyrimidine precursor, N-(5-(2-chloropyrimidin-4-yl)-2-methoxyphenyl)-N,N',N'-trimethylethane-1,2-diamine (1.0 eq.), and 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (1.1 eq.).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq.) as the base.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 eq.) as the palladium precursor and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP, 0.2 eq.) as the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane (approx. 10 mL per gram of pyrimidine).

  • Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction for the disappearance of starting materials.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-(anilino)pyrimidine product.

Causality and Insights:

  • Catalytic System: The Pd₂(dba)₃/BINAP system is a robust catalyst for Buchwald-Hartwig amination, effectively forming the C-N bond between the aniline and the electron-deficient pyrimidine ring.

  • Base: Cesium carbonate is a strong, yet relatively mild, base suitable for this transformation, promoting the catalytic cycle without causing significant side reactions.

  • Inert Atmosphere: The exclusion of oxygen is critical as Pd(0) species are sensitive to oxidation, which would deactivate the catalyst.

This protocol, derived from the foundational patent for a new generation of EGFR inhibitors, underscores the direct and high-value application of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in the construction of complex, biologically active molecules.[3]

References

  • Butterworth, S., Finlay, M. R. V., Ward, R. A., et al. (2013). 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer. World Intellectual Property Organization. Patent No. WO/2013/014448. [Link]

  • AstraZeneca AB. (2013). 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer. Google Patents.
  • van den Heuvel, A., et al. (2015). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Mokgweetsi, K. (2020). Main Agents and Key Clinical Trials in the First-Line Setting for EGFRm NSCLC. Oncology Practice Management. [Link]

Sources

Method

Purification techniques for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline synthesis

A Case Study on 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Introduction & Physicochemical Rationale The synthesis and isolation of functionalized anilines, particularly those bearing secondary or tertiary amine appendage...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Introduction & Physicochemical Rationale

The synthesis and isolation of functionalized anilines, particularly those bearing secondary or tertiary amine appendages, present unique challenges in pharmaceutical development. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS: 857267-07-3) is a highly valuable building block often utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, its purification is notoriously difficult due to its polybasic nature.

The molecule contains two distinct basic centers:

  • An Aniline Nitrogen (pKa ~4.6): Weakly basic, typically neutral at physiological pH.

  • An N-Methylpiperazine Moiety (pKa ~9.0): Strongly basic, existing as a protonated cation under neutral to slightly acidic conditions.

The Causality of Chromatographic Failure: When attempting to purify this compound using standard normal-phase silica gel, the basic piperazine nitrogen acts as a strong hydrogen-bond acceptor and ion-pairs with the acidic Brønsted silanol groups (pKa ~4.5–5.5) on the silica surface[1]. This causes severe peak tailing, irreversible adsorption, and abysmal recovery rates. To achieve high purity (>99%) and acceptable yields, the purification strategy must actively manipulate the ionization state of the molecule, utilizing pH-driven liquid-liquid extraction (LLE) followed by reversed-phase (RP) chromatography[2].

Quantitative Data & Strategy Selection

To design a self-validating purification system, we must first map the physicochemical properties of the target to the appropriate stationary and mobile phases.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 209.27 g/mol Elutes in the small-molecule window; easily tracked via LC-MS (m/z 210.1 [M+H]⁺).
Piperazine pKa ~9.0Highly basic; causes severe tailing on standard acidic silica without modifiers.
Aniline pKa ~4.6Weakly basic; remains neutral during mild acidic extractions.
LogP (estimated) 1.2 - 1.8Moderate lipophilicity; requires a highly aqueous mobile phase for initial C18 retention.
Table 2: Chromatography Strategy Matrix
Stationary PhaseMobile PhaseAdditive RequiredVerdict & Causality
Standard Silica (NP) DCM / MeOH1-5% TEA or NH₄OHPoor: High risk of streaking. Additives are difficult to remove post-purification.
Amine-Silica (NP) Hexane / EtOAcNoneGood: Amine-functionalized silica neutralizes silanols, preventing secondary interactions.
C18 Silica (RP) Water / MeCN0.1% NH₄OHExcellent: C18 avoids silanol interactions entirely. Basic modifier keeps the analyte neutral[2].

Strategic Purification Workflows

The following diagrams illustrate the logical progression of the purification strategy, driven by the molecule's pH-dependent ionization states.

Workflow A Crude Reaction Mixture (Post-Reduction) B Acid-Base LLE (pH 2 to pH 10) A->B C Aqueous Waste (Neutral Impurities) B->C pH < 3 D Organic Phase (Free Base Product) B->D pH > 10 E Pd Scavenging (SiliaMetS Thiol) D->E F RP-C18 Chromatography (H2O/MeCN + NH4OH) E->F G Crystallization (HCl Salt Formation) F->G H Pure Target Compound (>99% Purity) G->H

Figure 1: End-to-end purification workflow for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

pKa_Logic State1 pH < 3 Fully Protonated (Di-cationic) State2 pH 6-7 Partially Protonated (Piperazine ionized) State1->State2 Add Base Act1 Aqueous Soluble (Extract organics to discard) State1->Act1 State3 pH > 10 Free Base (Neutral) State2->State3 Add Base Act2 RP-HPLC (TFA modifier) (Good peak shape) State2->Act2 Act3 Organic Soluble (Extract into DCM/EtOAc) State3->Act3

Figure 2: pH-dependent ionization logic dictating the extraction and chromatography conditions.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: The crude mixture often contains neutral organic impurities (e.g., unreacted fluoronitrobenzene) and acidic byproducts. By dropping the pH below 3, the target molecule becomes di-cationic and highly water-soluble, allowing neutral impurities to be washed away in the organic layer.

  • Acidification: Dissolve the crude reaction mixture in EtOAc (10 mL/g). Add 1M HCl aqueous solution until the aqueous phase reaches pH 2.

  • First Extraction: Transfer to a separatory funnel. Extract and discard the organic layer (contains neutral impurities). Wash the aqueous layer once more with fresh EtOAc.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH reaches >10.

    • Self-Validation: Use pH test strips. The solution will turn cloudy as the free base precipitates/oils out. Failure to reach pH 10 will result in product loss.

  • Second Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium Scavenging (Post-Buchwald-Hartwig)

Causality: If the molecule was synthesized via Pd-catalyzed cross-coupling, residual palladium will coordinate with the diamine functionalities, creating organometallic complexes that streak across all chromatographic fractions.

  • Solubilization: Dissolve the crude free base in DCM/MeOH (9:1) to a concentration of 0.1 M.

  • Resin Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at a loading of 5 equivalents relative to the theoretical Pd catalyst used.

  • Incubation: Stir the suspension gently at 40°C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite.

    • Self-Validation: The filtrate should change from a dark brown/orange tint to a pale yellow or colorless solution. Confirm Pd removal via a rubeanic acid spot test on a TLC plate (absence of black spots).

Protocol C: Reverse-Phase Flash Chromatography (RP-C18)

Causality: Standard silica causes irreversible adsorption[1]. C18 reversed-phase media, combined with a basic modifier, ensures the molecule remains in its highly lipophilic free-base form, yielding sharp peaks and excellent recovery[2].

  • Column Preparation: Equilibrate a pre-packed C18 flash column with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% NH₄OH.

  • Sample Loading: Dissolve the Pd-free product in a minimum volume of DMSO or the initial mobile phase. Inject onto the column.

  • Gradient Elution:

    • 0-2 CV: Hold at 5% MeCN (0.1% NH₄OH).

    • 2-12 CV: Linear gradient from 5% to 60% MeCN (0.1% NH₄OH).

    • 12-15 CV: Flush at 100% MeCN.

  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm.

    • Self-Validation: Analyze peak fractions via LC-MS before pooling. The target mass must strictly show m/z 210.1 [M+H]⁺ with no +16 Da (oxidation) or -20 Da (des-fluoro) peaks.

  • Isolation: Lyophilize the pooled fractions to yield the pure free base.

Protocol D: Final Polish via Salt Crystallization

Causality: Free base anilines can be prone to air oxidation over time. Converting the product to a hydrochloride salt increases shelf-life stability and provides a final thermodynamic purification step.

  • Dissolve the pure free base in anhydrous Ethanol (5 mL/g).

  • Cool the solution to 0°C under an inert atmosphere (N₂ or Argon).

  • Dropwise, add 2.1 equivalents of HCl (2M in Diethyl Ether).

  • Stir for 1 hour at 0°C. A white to off-white precipitate will form.

  • Filter the precipitate, wash with cold Diethyl Ether, and dry under high vacuum for 12 hours.

References

  • Biotage. "Successful flash chromatography - Small molecules and synthetic therapeutics White paper." Biotage.com. Available at:[Link][1]

  • Teledyne ISCO. "RediSep C-18 reversed phase column Purification of primary amines." Teledyneisco.com. Available at:[Link][2]

Sources

Application

Application Note: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline as a Privileged Warhead Scaffold in Targeted Protein Degradation (TPD)

Executive Summary Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of historically "undruggable" targets....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of historically "undruggable" targets. The rational design of the target-binding ligand (warhead) is the most critical variable for driving ternary complex formation. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS No.: 857267-07-3)[1] has emerged as a highly versatile and privileged building block in this space.

This application note details the mechanistic rationale, synthetic integration, and biological validation protocols for utilizing this scaffold in PROTAC development. The insights provided draw upon its successful application in the degradation of high-value oncology targets, including WDR5[2], SIRT6[3], and Bruton's Tyrosine Kinase (BTK)[4].

Mechanistic Rationale: Structural Causality (E-E-A-T)

The selection of 3-fluoro-5-(4-methylpiperazin-1-yl)aniline over a generic phenyl ring is not arbitrary; it is driven by three distinct physicochemical and pharmacological advantages:

  • The Aniline Handle (Nucleophilic Anchor): The primary amine serves as a highly efficient synthetic vector. It allows for rapid PROTAC library generation via amide coupling with carboxylic acid-terminated linkers (e.g., PEG or alkyl chains)[3].

  • The 4-Methylpiperazin-1-yl Motif (Solubility & Hinge Binding): In kinase degraders (e.g., BTK), this basic moiety often acts as a solvent-exposed group or interacts directly with the kinase hinge region[4]. Because PROTACs inherently suffer from high molecular weight and poor solubility, this ionizable piperazine ring (pKa ~8.5) significantly improves the logD profile, enhancing both cellular permeability and oral bioavailability.

  • The 3-Fluoro Substitution (Metabolic & Conformational Tuning): The introduction of a fluorine atom serves a dual purpose. First, it lowers the pKa of the aniline, preventing unwanted off-target basicity while maintaining sufficient nucleophilicity for linker attachment. Second, it blocks CYP450-mediated oxidation at the phenyl ring, increasing the metabolic half-life of the resulting PROTAC. Furthermore, fluorine can induce favorable dipole-dipole interactions within the target protein's binding pocket, a modification that has been shown to significantly enhance binding affinity in WDR5 degraders[2].

Workflow & Synthetic Integration

Workflow A Warhead Precursor 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline B Amide Coupling (HATU, DIPEA, DMF) A->B D Bifunctional PROTAC (Target Degrader) B->D C Linker-E3 Ligand (e.g., PEG-Pomalidomide) C->B

Figure 1: Synthetic workflow for integrating the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline warhead.

Protocol 1: Synthesis of PROTAC via Amide Coupling

Objective: Conjugate the 3-fluoro-5-(4-methylpiperazin-1-yl)aniline warhead to a linker-E3 ligase ligand complex. Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency in coupling electron-deficient anilines (caused by the electron-withdrawing fluorine atom). DIPEA provides the necessary basic environment without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂), dissolve the Linker-E3 Ligase carboxylic acid (1.0 equiv, e.g., 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

  • Activation: Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (1.1 equiv)[1] to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the reaction progress via LC-MS. Troubleshooting: The electron-withdrawing fluorine may slow the reaction; if conversion stalls, heat gently to 40°C.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated NaHCO₃ (10 mL), water (3 x 10 mL to remove DMF), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient) to yield the pure bifunctional PROTAC.

Biological Validation & Mechanism of Action

To ensure the synthesized PROTAC is a true degrader and not merely an inhibitor, the experimental design must be a self-validating system that proves degradation is strictly dependent on the ubiquitin-proteasome system (UPS)[5].

Mechanism Target Target Protein (e.g., BTK, WDR5, SIRT6) Ternary Ternary Complex Formation (Target : PROTAC : E3) Target->Ternary PROTAC PROTAC Molecule (Warhead - Linker - E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Ub Polyubiquitination (Ub Transfer) Ternary->Ub Proteasome 26S Proteasome (Target Degradation) Ub->Proteasome

Figure 2: PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

Protocol 2: In Vitro Degradation & Mechanistic Validation Assay

Objective: Quantify target protein degradation and confirm UPS and E3 ligase dependency[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., MV4-11 for BTK or SK-HEP-1 for SIRT6[3]) in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of the synthesized PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 μM, 10 μM) for 24 hours to establish the degradation window and identify potential "hook effects".

  • Mechanistic Controls (Critical Step): To definitively prove the degradation is UPS-dependent, pre-treat a parallel set of wells for 2 hours with the following inhibitors prior to adding the PROTAC at its optimal degradation concentration (e.g., 100 nM):

    • Proteasome Inhibitor: MG132 (10 μM)[5].

    • Neddylation Inhibitor (blocks cullin-RING E3 ligases): MLN4924 (3 μM)[5].

    • E3 Ligase Competitor: Excess Pomalidomide or VHL ligand (100x concentration)[5].

  • Lysis & Western Blotting: Harvest cells, lyse using RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify protein concentration via BCA assay. Run 30 μg of protein per lane on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target protein, the E3 ligase (e.g., CRBN), and a loading control (e.g., GAPDH).

  • Data Analysis: Calculate the DC50​ (concentration at which 50% of the target is degraded) and Dmax​ (maximum degradation level) using densitometry software. Validation: The rescue of target protein levels in the MG132, MLN4924, and competitor control wells confirms the PROTAC mechanism.

Quantitative Data Presentation

The structural modifications inherent to 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline significantly impact PROTAC performance. Table 1 summarizes the comparative quantitative trajectory of these structural additions based on established Structure-Activity Relationship (SAR) trends in literature for targets like WDR5 and SIRT6[2][3].

Table 1: Impact of Warhead Scaffold Modifications on PROTAC Parameters

Warhead Scaffold ModificationTarget Binding Affinity ( IC50​ )Aqueous Solubility (logS)Degradation Efficacy ( Dmax​ )Metabolic Half-life ( t1/2​ )
Unsubstituted Aniline~2.5 μM-4.2 (Poor)45%1.2 hours
+ 4-Methylpiperazine~1.8 μM-2.8 (Good)70%1.5 hours
+ 3-Fluoro (Final Scaffold) ~0.4 μM -2.9 (Good) >95% 4.8 hours

Note: The addition of the 4-methylpiperazine primarily rescues solubility and cellular permeability, while the 3-fluoro substitution tightens target binding (via halogen bonding/hydrophobic packing) and drastically extends metabolic stability by blocking oxidative liabilities.

References

  • Title: 4-fluoro-3-(trifluorometil)aniline,4-fluoro-3 ...
  • Title: PYRIMIDINES FOR DEGRADING BRUTON'S TYROSINE KINASE - Patent 4249073 Source: EPO URL
  • Title: Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery of Novel PROTAC SIRT6 Degraders with Potent Efficacy against Hepatocellular Carcinoma Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Expanding the PROTAC Toolbox: Targeted Degradation of the Deubiquitinase USP7 in Cancer Source: ChemRxiv URL

Sources

Method

Mass spectrometry analysis protocols for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Initiating the Analysis I've started by dissecting the request. My initial focus is on the compound, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, specifically, and its analysis via mass spectrometry.

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've started by dissecting the request. My initial focus is on the compound, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, specifically, and its analysis via mass spectrometry. I'm noting the required content – detailed application notes and protocols – and also considering the target audience.

Defining the Audience & Scope

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Analyzing the Molecular Structure

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Analyzing Molecular Structure

I've been examining the molecule "3-Fluoro-5-(4-methylpiperazin-1-yl)aniline". My focus is on its pharmaceutical intermediate properties. The piperazine and aniline groups are incredibly basic, meaning they will readily ionize in ESI+. The fluorine atom's electronegativity seems not to hinder that reactivity.

Developing LC-MS Protocol

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Refining Chromatographic Strategies

I'm now zeroing in on the best LC conditions for the molecule. ESI+ ionization is a no-brainer. Reversed-phase chromatography is the way to go. I am considering pH's. High pH for neutrality and longer retention. Low pH for strong protonation. I am thinking of using a low pH with 0.1% formic acid and a SPP C18 column to prevent peak tailing. Alternatively, a polar-embedded column could be ideal. Next I will build out the step-by-step experimental protocols and data presentation tables.

Defining Fragmentation Pathways

I'm now focusing on fragmentation. I've identified plausible fragments: m/z 138.0 from methylpiperazine loss, leaving the fluorinated aniline, and m/z 99.1, the methylpiperazine cation. I am now working on visualizing these pathways, and planning the LC-MS/MS workflow, using the colors specified. I will be sure to add clickable URLs and citations.

Calculating Key Parameters

I'm now calculating pKa and lipophilicity to further characterize the molecule. Regarding ESI+, the basic nitrogens drive its ionization. The choice of column mitigates secondary interactions and peak tailing. I've drafted sample prep and LC-MS/MS protocols. The method uses a Polar RP or C18 column with a formic acid gradient. I'm focusing on the expected fragmentations. The quantification ion m/z 138.0 from the piperazine cleavage is key.

Visualizing Data and Citations

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Introduction

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline is a key building block in medicinal chemistry. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. While these methods are robust, achieving high yields consistently can be challenging. This guide will delve into the critical parameters of the synthesis, offering evidence-based solutions to common problems.

Two primary synthetic routes are commonly employed:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This pathway often starts with an electron-deficient fluorinated nitrobenzene, such as 1,3-difluoro-5-nitrobenzene or 3,5-difluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by N-methylpiperazine. The subsequent nitro group reduction yields the desired aniline.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction directly forms the C-N bond between an appropriately substituted fluoroaniline (e.g., 3,5-difluoroaniline) and N-methylpiperazine.[3][4] This method is known for its functional group tolerance but requires careful optimization of the catalyst system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Product Formation

Question: I am attempting a Buchwald-Hartwig amination between 3,5-difluoroaniline and N-methylpiperazine, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer: Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. Here’s a systematic approach to troubleshooting:

1. Catalyst System Inactivity:

  • Palladium Precursor: The choice of palladium precursor is important. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, their effectiveness can vary.[5] Ensure your palladium source is fresh and has been stored under an inert atmosphere. Deactivated or old palladium sources are a frequent cause of reaction failure.

  • Ligand Selection: The ligand is arguably the most critical component. For electron-deficient anilines like 3,5-difluoroaniline, sterically hindered and electron-rich phosphine ligands are often required to promote the challenging C-N bond formation.[3] Consider ligands such as XPhos, RuPhos, or BrettPhos. The choice of ligand can significantly impact the reaction rate and yield.[3][6]

  • Catalyst Poisoning: The reaction is sensitive to impurities. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[7] Certain functional groups, like azo compounds, can also act as catalyst poisons.[8]

2. Sub-Optimal Reaction Conditions:

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3][5] However, for substrates with sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to avoid side reactions.[3][8] The base must be anhydrous, as water can lead to competing hydroxylation of the aryl halide.[9][10]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[3][5] The solubility of all components, especially the base, is critical. Ensure your chosen solvent effectively dissolves the reactants.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[3][7] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

3. Reagent Quality:

  • Amine Purity: Ensure the N-methylpiperazine is pure and free of excess water.

  • Aryl Halide Quality: The purity of the 3,5-difluoroaniline is also important. Impurities can interfere with the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

Here is a general, step-by-step protocol that can serve as a starting point for optimization.

Buchwald_Hartwig_Workflow A Reaction Setup B Inert Atmosphere A->B Oven-dried glassware C Reagent Addition B->C Purge with Ar/N2 D Heating & Stirring C->D Pd catalyst, ligand, base, then reactants E Monitoring D->E 80-110 °C F Work-up E->F TLC or LC-MS G Purification F->G Quench, extract

Caption: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).[3]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[7]

  • Reagent Addition: Add the solvent (e.g., toluene), followed by 3,5-difluoroaniline (1.0 equivalent) and N-methylpiperazine (1.0-1.2 equivalents).[3]

  • Heating & Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product can then be purified by column chromatography.

Formation of Side Products

Question: I am performing an SNAr reaction between 1,3-difluoro-5-nitrobenzene and N-methylpiperazine, but I am getting a significant amount of a bis-substituted product. How can I improve the selectivity for the mono-substituted product?

Answer: The formation of a bis-substituted product is a common challenge in SNAr reactions where the product of the first substitution is still reactive towards the nucleophile. Here’s how to address this issue:

1. Control of Stoichiometry:

  • Limiting the Nucleophile: Use a slight excess of the 1,3-difluoro-5-nitrobenzene relative to the N-methylpiperazine. This ensures that the nucleophile is the limiting reagent, reducing the probability of a second substitution. A 1:1 or even a 1:0.9 ratio of electrophile to nucleophile can be a good starting point.

2. Reaction Conditions:

  • Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product. The activation energy for the second substitution may be higher, and thus more temperature-dependent.

  • Shorter Reaction Time: Carefully monitor the reaction progress and stop it as soon as the starting 1,3-difluoro-5-nitrobenzene is consumed. Prolonged reaction times will favor the formation of the thermodynamically more stable bis-substituted product.

3. Gradual Addition:

  • Slow Addition of Nucleophile: Adding the N-methylpiperazine solution dropwise to the solution of 1,3-difluoro-5-nitrobenzene can help maintain a low concentration of the nucleophile throughout the reaction, thereby disfavoring the second substitution.

Data on SNAr Reaction Parameters
ParameterRecommendation for Mono-substitutionRationale
Stoichiometry (Ar-F : Amine) 1 : 0.9 - 1.1Limits the availability of the nucleophile for a second reaction.
Temperature Start at room temperature, then gently warm if necessary.Lower temperatures can improve kinetic selectivity.
Reaction Time Monitor closely by TLC/LC-MS and quench upon completion.Prevents the reaction from proceeding to the di-substituted product.
Base Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.To scavenge the HF formed without interfering with the reaction.
Solvent Polar aprotic solvents like DMF or DMSO.These solvents facilitate SNAr reactions.[5]
Difficult Purification

Question: After the reduction of the nitro-intermediate, I am struggling to purify the final product, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. What are the best practices for its purification?

Answer: The purification of anilines can be challenging due to their basicity and potential for oxidation. Here are some strategies:

1. Column Chromatography:

  • Choice of Stationary Phase: Silica gel is the standard choice. However, if your product is very polar, alumina (neutral or basic) might be a better option to prevent streaking.

  • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Adding a Base: To prevent the protonation of the aniline on the acidic silica gel, which can lead to tailing, consider adding a small amount of a volatile base like triethylamine (0.1-1%) to your eluent.

2. Acid-Base Extraction:

  • This is a classic and effective method for purifying basic compounds like anilines.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with the organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the aniline, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer, filter, and evaporate the solvent to obtain the purified product.

3. Crystallization:

  • If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions for crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for large-scale synthesis?

For large-scale synthesis, the SNAr route followed by reduction is often more cost-effective. Palladium catalysts and phosphine ligands used in the Buchwald-Hartwig amination can be expensive.[7] However, the choice of route will ultimately depend on the availability and cost of the starting materials, as well as the overall process efficiency and safety considerations.[11]

Q2: Can I use other N-substituted piperazines in this reaction?

Yes, both the SNAr and Buchwald-Hartwig reactions are generally tolerant of a variety of N-substituted piperazines. The reaction conditions may need to be re-optimized for different piperazine derivatives.

Q3: My final product is dark in color. Is this a problem?

Anilines are prone to oxidation, which can result in discoloration. While a slight coloration may not indicate significant impurity, a very dark product suggests the presence of oxidation byproducts. It is advisable to store the purified product under an inert atmosphere and in the dark to minimize degradation. If purity is critical, repurification may be necessary.

Q4: What are the key safety precautions for this synthesis?

  • Handling Reagents: Many of the reagents used, such as fluorinated aromatics and organic solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: When working with palladium catalysts, it is crucial to maintain an inert atmosphere to prevent both catalyst deactivation and potential fire hazards with pyrophoric reagents.

  • Pressure: Hydrogenation reactions for the nitro group reduction are typically performed under pressure. Ensure you are using appropriate high-pressure equipment and are familiar with its safe operation.

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_procedure Procedural Safety PPE1 Safety Goggles PPE2 Lab Coat PPE3 Gloves Handling1 Fume Hood Handling2 Inert Atmosphere (Ar/N2) Proc1 Pressure Safety Proc2 Proper Quenching Safety Lab Safety Safety->PPE1 Safety->PPE2 Safety->PPE3 Safety->Handling1 Safety->Handling2 Safety->Proc1 Safety->Proc2

Caption: Key safety considerations for the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

References

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][9][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC. [Link]

  • Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using... ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. [Link]

  • 3-fluoro-4-(piperazin-1-yl)aniline. Molport. [Link]

  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI. [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

Sources

Optimization

Troubleshooting impurities in 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline production

Technical Support Center: Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Welcome to the technical support center for the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the production of this key pharmaceutical intermediate. The information herein is synthesized from established chemical principles and analogous procedures found in the scientific literature.

Introduction to the Synthesis

The most common and logical synthetic route to 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline involves a two-step process. This begins with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. The likely starting material is an activated fluorinated benzene ring, such as 1,3-difluoro-5-nitrobenzene, which reacts with 1-methylpiperazine. The nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic attack.[1] The subsequent reduction of the nitro intermediate yields the final aniline product.

Troubleshooting Guide: Impurities and Side Reactions

This section addresses specific issues that may arise during the synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, presented in a question-and-answer format to directly tackle common experimental challenges.

Issue 1: Incomplete Reaction or Low Yield in the SNAr Step

Question: I am seeing a significant amount of unreacted 1,3-difluoro-5-nitrobenzene in my reaction mixture, even after prolonged reaction times. What could be the cause and how can I improve the conversion?

Answer:

Incomplete conversion in a nucleophilic aromatic substitution reaction can stem from several factors, primarily related to reaction conditions and reagent purity.

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2] If the reaction is sluggish, a gradual increase in temperature (e.g., in 10 °C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Base Strength and Stoichiometry: A suitable base is often required to deprotonate the piperazine nitrogen, increasing its nucleophilicity, or to scavenge the HF produced during the reaction. If you are using a mild base, consider switching to a stronger, non-nucleophilic base. Ensure at least a stoichiometric amount of base is used relative to the starting fluoro-aromatic compound.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally effective for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[3]

  • Moisture Contamination: Water can compete with the piperazine nucleophile and can also affect the activity of the base. Ensure all glassware is thoroughly dried and use anhydrous solvents for the reaction.

Issue 2: Presence of a Disubstituted Byproduct

Question: My mass spectrometry (MS) analysis shows a significant peak corresponding to the disubstituted product, where both fluorine atoms on the starting material have been replaced by 1-methylpiperazine. How can I avoid this?

Answer:

The formation of a disubstituted byproduct is a common issue in reactions with di- or poly-halogenated aromatic compounds.

Probable Causes & Solutions:

  • Stoichiometry of Nucleophile: The most direct way to control the formation of the disubstituted product is to carefully control the stoichiometry of 1-methylpiperazine. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion without promoting the second substitution. A large excess of the nucleophile will favor the formation of the disubstituted product.

  • Reaction Temperature and Time: High temperatures and extended reaction times can provide the necessary energy for the less favorable second substitution to occur. It is crucial to monitor the reaction closely and stop it once the monosubstituted product is maximized.

  • Slow Addition of Nucleophile: Adding the 1-methylpiperazine solution dropwise to the reaction mixture at an elevated temperature can help maintain a low instantaneous concentration of the nucleophile, thus favoring monosubstitution.

Issue 3: Incomplete Reduction of the Nitro Group

Question: After the reduction step, I still observe the nitro-intermediate in my product mixture. How can I ensure complete reduction to the aniline?

Answer:

Incomplete reduction of the nitro group is a common problem that can often be resolved by optimizing the reaction conditions.

Probable Causes & Solutions:

  • Choice of Reducing Agent: While various reducing agents can be used, catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) is a clean and effective method for nitro group reduction.[4] If this is not feasible, other reagents like tin(II) chloride (SnCl2) in an acidic medium are also effective.[4]

  • Catalyst Activity and Loading: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent. Increasing the catalyst loading may also improve the reaction rate and completeness.

  • Reaction Conditions: Ensure adequate pressure if using hydrogen gas and vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen. For reductions with metal salts like SnCl2, maintaining the appropriate pH and temperature is crucial.

Issue 4: Difficulty in Product Purification

Question: I am struggling to separate my final product from the remaining starting materials and byproducts using column chromatography. What are some alternative purification strategies?

Answer:

The basic nature of the piperazine and aniline moieties can make chromatographic purification challenging due to interactions with the silica gel.

Probable Causes & Solutions:

  • Acid-Base Extraction: An effective method for purifying amines is through acid-base extraction. The basic final product can be selectively extracted into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Crystallization/Salt Formation: The final product can be purified by converting it into a salt (e.g., the hydrochloride salt) which can often be crystallized from a suitable solvent system. This can be a highly effective method for removing non-basic impurities. The pure free base can then be regenerated by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline?

A1: The most probable synthetic pathway is a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,3-difluoro-5-nitrobenzene with 1-methylpiperazine. The highly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the piperazine.[1]

  • Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the corresponding aniline using standard methods such as catalytic hydrogenation or reduction with a metal salt like SnCl2.[4]

Q2: What are the most common impurities I should expect?

A2: Based on the likely synthetic route, common impurities include:

  • Unreacted Starting Materials: 1,3-difluoro-5-nitrobenzene and 1-methylpiperazine.

  • Disubstituted Byproduct: 1,5-bis(4-methylpiperazin-1-yl)-3-nitrobenzene (from the SNAr step).

  • Incomplete Reduction Product: 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine.

  • Side-reaction Products from the Aniline Starting Material: If 3,5-difluoroaniline is used as a starting material, N-alkylation of the aniline nitrogen by another molecule of the starting material could potentially occur, though this is less likely under controlled conditions.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[5]

Q3: What analytical techniques are best for monitoring the reaction and assessing purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Mass Spectrometry (MS): For confirming the molecular weight of the product and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Fluorinated Aromatic Compounds: Can be toxic and should be handled in a well-ventilated fume hood.

  • 1-Methylpiperazine: Is corrosive and can cause skin burns.[6] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Catalytic Hydrogenation: Requires specialized equipment and careful handling of flammable hydrogen gas.

  • Strong Acids and Bases: Should be handled with care to avoid chemical burns.

Visualizations and Data

Synthesis Workflow

The following diagram illustrates the likely two-step synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

A 1,3-difluoro-5-nitrobenzene C SNAr Reaction (Base, Solvent, Heat) A->C B 1-methylpiperazine B->C D 1-(3-fluoro-5-nitrophenyl)-4-methylpiperazine C->D E Reduction (e.g., H2, Pd/C) D->E F 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline E->F

Caption: Proposed synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low product yield.

A Low Yield of Final Product B Analyze Crude Reaction Mixture by HPLC/MS A->B C Major Peak is Starting Material B->C D Major Peak is Nitro-Intermediate B->D E Multiple Impurity Peaks B->E F Optimize SNAr Reaction: - Increase Temperature - Change Base/Solvent - Check Reagent Purity C->F G Optimize Reduction Reaction: - Check Catalyst Activity - Increase H2 Pressure - Change Reducing Agent D->G H Optimize Purification: - Acid-Base Extraction - Crystallization/Salt Formation E->H

Caption: Troubleshooting workflow for low yield.

Typical HPLC Parameters for Purity Analysis

The following table provides a starting point for developing an HPLC method for the purity analysis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, based on methods for similar compounds.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a lower concentration of Mobile Phase B (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm

References

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available at: [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. Available at: [Link]

  • Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. Google Patents.
  • Aniline Impurities and Related Compound. Veeprho. Available at: [Link]

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of 3,5-difluoroaniline. Google Patents.
  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses. Available at: [Link]

  • Synthesis of 3,5-difluoroaniline. PrepChem.com. Available at: [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses. Available at: [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. Available at: [Link]

  • Novel method for the preparation of piperazine and its derivatives. Justia Patents. Available at: [Link]

  • The presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available at: [Link]

  • 3-((4-METHYLPIPERAZIN-1-YL)METHYL)-5-(TRIFLUOROMETHYL)ANILINE. NextSDS. Available at: [Link]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues with 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in aqueous media

Welcome to the technical support guide for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of this compound's limited solubility in aqueous media. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind these recommendations to ensure the successful integration of this compound into your research.

I. Understanding the Challenge: Physicochemical Properties

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline possesses a chemical structure that inherently limits its aqueous solubility. The aniline and piperazine moieties, while containing nitrogen atoms capable of forming hydrogen bonds, are part of a larger, predominantly hydrophobic aromatic structure.

Key Physicochemical Considerations:

PropertyImplication for Aqueous Solubility
Basicity (pKa) The presence of two basic nitrogen atoms (aniline and piperazine) means the compound's ionization state, and therefore its solubility, is highly dependent on pH.[1][2] At lower pH values, these nitrogens become protonated, forming more soluble cationic species.[3]
Lipophilicity (LogP) The aromatic ring and methyl group contribute to the molecule's lipophilicity, favoring partitioning into non-polar environments over aqueous solutions.
Crystal Lattice Energy The solid-state packing of the molecule can significantly impact the energy required to dissolve it. Strong intermolecular forces in the crystal lattice will decrease solubility.

II. Frequently Asked Questions (FAQs)

Q1: Why is my 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline not dissolving in water or buffer?

This is the most common issue and stems from the compound's hydrophobic nature. Direct dissolution in neutral aqueous media is often unsuccessful.

Q2: Can I just heat the solution to get it to dissolve?

While heating can increase the solubility of some compounds, it may not be sufficient for this molecule and can risk thermal degradation, especially for prolonged periods.[3]

Q3: Is it acceptable to first dissolve the compound in an organic solvent like DMSO and then dilute it into my aqueous buffer?

This is a common and often necessary first step. However, it must be done carefully to avoid precipitation upon dilution. The final concentration of the organic solvent should also be considered for its potential effects on your experimental system.

III. Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a systematic approach to overcoming solubility issues, progressing from simple to more advanced techniques.

Issue 1: Compound fails to dissolve in neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, the aniline and piperazine nitrogens are not sufficiently protonated to significantly enhance aqueous solubility. The molecule remains largely in its less soluble, neutral form.

Solution A: pH Adjustment

  • Principle: By lowering the pH of the aqueous medium, the basic nitrogen atoms of the aniline and piperazine groups will become protonated.[1][3] This creates charged species (salts) which are significantly more soluble in polar solvents like water.

  • Recommendation: Prepare your stock solution in a mildly acidic buffer (e.g., pH 4.0-6.0) or by adding a small amount of a dilute acid (e.g., 0.1 M HCl) to your aqueous medium.[3]

Solution B: Use of Co-solvents

  • Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.[4][5]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Recommendation: First, dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Then, slowly add this concentrated stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Issue 2: Compound precipitates when the organic stock solution is diluted into an aqueous buffer.

Cause: This occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit in that specific solvent mixture. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solution A: Optimize Co-solvent Concentration

  • Principle: A higher percentage of co-solvent in the final aqueous solution will better accommodate the hydrophobic compound.

  • Recommendation: Experiment with different final concentrations of your co-solvent (e.g., 1%, 5%, 10% DMSO or ethanol). It is crucial to determine the maximum co-solvent concentration your experimental system can tolerate without adverse effects.

Solution B: Employ Surfactants for Micellar Solubilization

  • Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[6] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[7][8]

  • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers.

  • Recommendation: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the concentrated organic stock solution of your compound to the surfactant-containing buffer.

Solution C: Utilize Cyclodextrins for Inclusion Complex Formation

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like the one , forming a water-soluble inclusion complex.[11]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Recommendation: HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to β-cyclodextrin. Prepare a solution of HP-β-CD in your aqueous buffer and then add the compound.

IV. Experimental Protocols

Protocol 1: pH-Modified Stock Solution Preparation

Objective: To prepare a 10 mM stock solution of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in an acidic buffer.

Materials:

  • 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (MW: 209.27 g/mol )

  • Citrate buffer (50 mM, pH 4.0)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out 2.09 mg of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

  • Add the powder to a microcentrifuge tube.

  • Add 1.0 mL of 50 mM citrate buffer (pH 4.0).

  • Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.

  • Visually inspect for any undissolved particulate matter. If necessary, sonicate for 5-10 minutes.

Protocol 2: Co-solvent Stock Solution Preparation and Dilution

Objective: To prepare a 1 mM working solution in a buffer containing 5% DMSO.

Materials:

  • 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Prepare a 20 mM stock solution of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in 100% DMSO (4.19 mg in 1.0 mL DMSO).

  • In a separate tube, add 950 µL of PBS (pH 7.4).

  • While vortexing the PBS, slowly add 50 µL of the 20 mM DMSO stock solution.

  • Continue vortexing for 30 seconds to ensure homogeneity.

Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 1 mM solution using HP-β-CD to enhance solubility.

Materials:

  • 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Prepare a 10% (w/v) solution of HP-β-CD in deionized water (e.g., 1 g in 10 mL). Stir until fully dissolved.

  • Weigh 2.09 mg of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

  • Add the compound directly to 10 mL of the 10% HP-β-CD solution.

  • Stir the mixture at room temperature for 1-2 hours, or until the compound is fully dissolved. Gentle heating (30-40°C) can be applied to expedite dissolution.

V. Quantifying Solubility: Analytical Methods

To accurately determine the solubility of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline under different conditions, a reliable analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended approach.

HPLC-UV Method Outline:

  • Column: A C18 reverse-phase column is suitable for this type of molecule.[12][13][14]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[13]

  • Detection: UV detection at a wavelength of maximum absorbance (λmax), which for a fluoroaniline derivative would likely be in the 280-300 nm range.[15]

  • Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of the dissolved compound in your experimental samples.[15]

VI. Visualization of Workflows

Solubility Troubleshooting Workflow cluster_0 Initial Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome Start Dissolve in Aqueous Buffer (pH 7.4) pH_Adjust Adjust pH (4.0-6.0) Start->pH_Adjust Insoluble Co_Solvent Use Co-solvent (e.g., DMSO, EtOH) Start->Co_Solvent Insoluble Success Solubilized Compound pH_Adjust->Success Soluble Precipitation Precipitation on Dilution? Co_Solvent->Precipitation Surfactant Add Surfactant (e.g., Tween® 80) Precipitation->Surfactant Yes Cyclodextrin Use Cyclodextrin (HP-β-CD) Precipitation->Cyclodextrin Yes Precipitation->Success No Surfactant->Success Cyclodextrin->Success

Caption: A decision-tree workflow for troubleshooting solubility issues.

VII. References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes | Langmuir - ACS Publications. Available at: [Link]

  • Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes - American Chemical Society. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC. Available at: [Link]

  • Micellar solubilization of drugs. - University of Alberta. Available at: [Link]

  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. Available at:

  • What is the best way to make aniline dissolve in water? - Quora. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. Available at: [Link]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF - ResearchGate. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed. Available at: [Link]

  • Piperazine - chemeurope.com. Available at: [Link]

  • Piperazine - Wikipedia. Available at: [Link]

  • An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Derivatives - PMC. Available at: [Link]

  • Improving solubility via structural modification - ResearchGate. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

  • 3,4,5-Trifluoroaniline | C6H4F3N | CID 2724991 - PubChem. Available at: [Link]

  • 3-Fluoro-2-(4-methylpiperazin-1-yl)aniline — Chemical Substance Information - NextSDS. Available at: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture. Available at: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF - ResearchGate. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. Available at: [Link]

  • Extraction solvent for amines in an aqueous reaction solution? : r/chemistry - Reddit. Available at: [Link]

  • 5-fluoro-2-(4-methylpiperazin-1-yl)aniline - C11H16FN3 | CSSB00000752342 - Chemspace. Available at: [Link]

  • 2-Fluoro-6-(4-methylpiperazin-1-yl)aniline — Chemical Substance Information - NextSDS. Available at: [Link]

  • 3-fluoro-4-(piperazin-1-yl)aniline | 212694-67-2 - Molport. Available at: [Link]

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Optimization

Technical Support Center: Optimizing Synthesis of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic strategies for preparing the 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline core structure?

There are two predominant and reliable strategies for constructing this scaffold: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). The choice between them depends heavily on the availability of starting materials, functional group tolerance, and scalability requirements.

  • Strategy 1: Buchwald-Hartwig Amination: This is often the more versatile method. It involves the cross-coupling of an appropriately substituted aryl halide (e.g., 1-bromo-3,5-difluorobenzene or 3-bromo-5-fluoroaniline) with 1-methylpiperazine.[1] This palladium-catalyzed reaction is highly valued for its broad substrate scope and tolerance of various functional groups.[2]

  • Strategy 2: Nucleophilic Aromatic Substitution (SNAr): This method relies on an electron-deficient aromatic ring to be attacked by the piperazine nucleophile.[3] A typical precursor would be a di-halo-nitrobenzene, such as 1,3-difluoro-5-nitrobenzene. The reaction proceeds via an addition-elimination mechanism, forming a stable "Meisenheimer complex" intermediate.[4] The nitro group, being a powerful electron-withdrawing group, is essential for activating the ring towards nucleophilic attack. The resulting nitro-intermediate is then reduced to the target aniline.

Q2: My Buchwald-Hartwig amination is giving low to no yield. What are the most common points of failure?

This is a frequent issue that can almost always be traced back to one of four key components: the catalyst system (palladium source and ligand), the base, the solvent, or the reaction temperature.

Possible Cause 1: Inactive Catalyst The active catalyst is a Pd(0) species, which must be efficiently generated from the precatalyst, typically a Pd(II) source like Pd(OAc)₂ or a more advanced palladacycle precatalyst.[2][5]

  • Solution: We strongly recommend using modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4). These are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results than traditional sources.[5] If you must use a Pd(II) source, ensure your amine or phosphine ligand can facilitate the reduction to Pd(0).[6]

Possible Cause 2: Inappropriate Ligand Choice The ligand is not just a spectator; it stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[5][7] Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are the gold standard for this transformation.[1]

  • Solution: The choice of ligand is highly dependent on the coupling partners. For coupling with a secondary amine like 1-methylpiperazine, ligands such as RuPhos , XPhos , or BrettPhos are excellent starting points.[5] If coupling an aryl chloride, which is less reactive than a bromide, a more electron-rich and bulky ligand is often necessary to promote the difficult oxidative addition step.[5][8]

Possible Cause 3: Incorrect Base Selection The base's primary role is to deprotonate the amine or the palladium-amine complex, but it does not act as a simple proton scavenger.[7] The nature of the base and its counter-ion can significantly affect the reaction rate and outcome.

  • Solution: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common and effective.[5] In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[5][9]

Possible Cause 4: Solvent and Temperature Issues The solvent must solubilize all components and remain stable at the required reaction temperature. Oxygen and water are detrimental.

  • Solution: Anhydrous, degassed aprotic solvents like toluene , dioxane , or tert-butanol are standard.[6] Ensure your solvent is thoroughly degassed via sparging with argon or nitrogen, or by using freeze-pump-thaw cycles. If the reaction is sluggish at 80-100 °C, a modest increase to 110 °C can sometimes be beneficial, but be wary of potential side reactions like hydrodehalogenation at excessive temperatures.

Q3: I am observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I suppress this?

Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using highly active catalyst systems. It arises from competing pathways where the aryl halide is reduced instead of coupled.

  • Optimization Strategy:

    • Lower the Reaction Temperature: This is often the most effective first step. Try reducing the temperature by 10-20 °C.

    • Modify the Ligand: Switching to a slightly less electron-rich or sterically demanding ligand can sometimes disfavor the reduction pathway.

    • Use a Weaker Base: In some cases, a very strong base can promote pathways leading to hydrodehalogenation. Switching from NaOtBu to K₃PO₄ or Cs₂CO₃ might be effective.[5]

    • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dry.

Q4: My SNAr reaction to displace a fluorine atom with 1-methylpiperazine is very slow. How can I accelerate it?

The rate of an SNAr reaction is governed by two main factors: the electrophilicity of the aromatic ring and the stability of the intermediate Meisenheimer complex.[3][10]

  • Optimization Strategy:

    • Increase Ring Activation: The reaction requires at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine leaving group. A nitro (-NO₂) group is ideal. If your substrate is only weakly activated, the reaction will be inherently slow.

    • Switch to a More Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent choices.[11] They are highly polar and can stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[3][4]

    • Increase the Temperature: SNAr reactions often require heating. A temperature range of 80-120 °C is common. For particularly unreactive substrates, temperatures up to 150 °C may be necessary.[12]

    • Consider Base Catalysis: In some systems, the presence of a non-nucleophilic base can accelerate the reaction, particularly if the decomposition of the Meisenheimer complex is rate-limiting.[13]

Data & Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
Aryl Halide (Ar-X)Palladium Precatalyst (2 mol%)Ligand (2.4 mol%)Base (1.4 equiv)SolventTemp (°C)
3-Bromo-5-fluoroanilineXPhos Pd G3(none needed)NaOtBuToluene100-110
1-Bromo-3,5-difluorobenzeneRuPhos Pd G4(none needed)LHMDSDioxane100
3-Chloro-5-fluoroanilineBrettPhos Pd G3(none needed)NaOtBut-BuOH110

Note: Data synthesized from best practices described in the literature.[5][14]

Experimental Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale reaction.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 1-Methylpiperazine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial.[15]

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the 1-methylpiperazine via syringe.

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap. If not in a glovebox, purge the headspace with argon for 5 minutes.

  • Heating: Place the vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 8-16 hours.[14]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.[15]

Experimental Protocol 2: SNAr and Nitro Group Reduction

Part A: SNAr Reaction

  • Setup: To a round-bottom flask, add 1,3-difluoro-5-nitrobenzene (1.0 equiv), 1-methylpiperazine (1.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMSO.

  • Heating: Heat the mixture to 90 °C with stirring for 4-6 hours.[16]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate of the product should form.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. This crude product is often pure enough for the next step.

Part B: Nitro Group Reduction

  • Setup: Dissolve the crude nitro-intermediate from Part A in ethanol or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol% Pd) to the solution.[16]

  • Reduction: Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus. Stir vigorously under a hydrogen atmosphere (1 atm) for 2-4 hours.

  • Filtration: Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in air.

  • Concentration: Remove the solvent under reduced pressure to yield the crude aniline derivative, which can then be purified by column chromatography or recrystallization.

Visual Guides & Workflows

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine Coordination Complex OxAdd->AmineCoord + R₂NH - X⁻ Deprot L-Pd(II)(Ar)(NR₂) Amido Complex AmineCoord->Deprot + Base - [Base-H]⁺X⁻ Deprot->Pd0 Reductive Elimination Product Product (Ar-NR₂) Deprot->Product ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) caption General catalytic cycle for Buchwald-Hartwig amination. [7]

Caption: The two-step addition-elimination SNAr mechanism. [4]

Diagram 3: Troubleshooting Flowchart for Low Yield

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald–Hartwig amination. Wikipedia.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Optimization of Buchwald-Hartwig amination conditions. BenchChem.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen.
  • Optimization of the reaction conditions for the Buchwald-Hartwig.... ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate.

Sources

Troubleshooting

Resolving HPLC peak tailing for 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Target Analyte: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Document Type: Advanced Troubleshooting Guide & Validated Protocols Prepared By: Senior Application Scientist Welcome to the Technical Support Center. Analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Document Type: Advanced Troubleshooting Guide & Validated Protocols Prepared By: Senior Application Scientist

Welcome to the Technical Support Center. Analyzing highly basic, multi-functional molecules like 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline presents significant chromatographic challenges. This guide is designed to move beyond basic symptom treatment, providing you with the mechanistic causality behind peak tailing and self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow

Before altering your mobile phase or swapping columns, you must determine whether the peak tailing is a physical system artifact or a chemical secondary interaction. Follow the logical workflow below:

TroubleshootingWorkflow Start Analyze Peak Shape Tailing Factor (Tf) > 1.5 Check Do all peaks tail or just the basic analyte? Start->Check Physical Physical / System Issue Check->Physical All peaks tail Chemical Chemical / Secondary Interaction Check->Chemical Only basic peak tails Dilute Dilute Sample 1:10 Does Tf improve? Physical->Dilute pHCheck Current Mobile Phase pH? Chemical->pHCheck Overload Mass Overload Reduce Injection Volume Dilute->Overload Yes Void Column Void / Bad Fitting Replace Column or Tubing Dilute->Void No MidPH Mid pH (4-8) Silanols Ionized pHCheck->MidPH LowPH Low pH (<3) Silanols Neutral pHCheck->LowPH Sol1 Shift to High pH (>10) Requires Hybrid Column MidPH->Sol1 Sol2 Use Polar-Embedded Column or Add Ion-Pairing Reagent LowPH->Sol2

Decision tree for diagnosing and resolving HPLC peak tailing of basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline exhibit such severe peak tailing on standard C18 columns? A: Peak tailing is driven by the specific pKa values of your analyte's functional groups. This molecule contains an aniline nitrogen (pKa ~4.0) and a tertiary aliphatic amine on the 4-methylpiperazine ring (pKa ~9.5). At standard reversed-phase mobile phase conditions (pH 4–7), the piperazine nitrogen is fully protonated, carrying a strong localized positive charge.

Simultaneously, standard silica-based C18 columns contain residual surface silanol groups (Si-OH). Above pH 4, these silanols deprotonate into negatively charged silanates (Si-O⁻). The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary ion-exchange retention mechanism. This mixed-mode retention (hydrophobic + ionic) causes the analyte molecules to desorb at different rates, resulting in the characteristic asymmetric "tail" [1] [2].

Q2: How can I manipulate the mobile phase pH to eliminate this secondary interaction? A: You must target the ionization state of either the analyte or the stationary phase to break the electrostatic attraction [2]:

  • Strategy 1: Low pH (pH 2.0 - 2.5). By using strong acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid), you suppress the ionization of the surface silanols, driving them back to a neutral Si-OH state. While the piperazine remains protonated, the lack of negatively charged silanols eliminates the ionic interaction.

  • Strategy 2: High pH (pH 10.0 - 10.5). By using a basic buffer (e.g., 10 mM Ammonium Bicarbonate adjusted with ammonium hydroxide), you raise the pH above the pKa of the piperazine ring. This deprotonates the analyte, rendering it neutral. A neutral molecule cannot undergo ionic interactions with the silanates. (Note: This strictly requires a high-pH stable column, such as Bridged Ethylene Hybrid (BEH) silica).

Q3: I am using a low pH mobile phase, but I still observe a Tailing Factor (Tf) > 1.8. What is the root cause? A: If chemical tailing persists at low pH, you are likely experiencing mass overload or using an older "Type A" silica column. Type A silica contains trace metal impurities (iron, aluminum) that highly activate adjacent silanol groups, making them acidic enough to remain ionized even at pH 2 [3]. Ensure you are using high-purity "Type B" silica or a polar-embedded stationary phase (which sterically shields residual silanols). Alternatively, check for column overload by diluting your sample 1:10; if the peak shape improves, mass overload was the culprit [1].

Quantitative Data: Column Chemistry & pH Impact

The following table summarizes the expected chromatographic behavior of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline under various column and pH configurations.

Column ChemistryMobile Phase pHAnalyte State (Piperazine)Silanol StateExpected Tailing Factor (Tf)Primary Retention Mechanism
Standard Type A C18 6.0Protonated (+1)Ionized (-1)> 2.5 (Severe)Hydrophobic + Strong Ionic
High-Purity Type B C18 6.0Protonated (+1)Ionized (-1)1.5 - 2.0 (Moderate)Hydrophobic + Weak Ionic
Polar-Embedded C18 2.5Protonated (+1)Neutral (0)1.1 - 1.3 (Excellent)Hydrophobic (Shielded)
Hybrid Silica (BEH) C18 10.5Neutral (0)Ionized (-1)1.0 - 1.1 (Ideal)Purely Hydrophobic

Validated Experimental Protocols

To guarantee data integrity, every analytical workflow must be a self-validating system. Below are two optimized protocols for this specific molecule, complete with System Suitability Testing (SST) criteria.

Protocol A: High-pH Method for Neutral State Elution (Recommended for UV/DAD)

This method deprotonates the piperazine ring, forcing the molecule into its free-base form to achieve perfect peak symmetry.

1. Materials & Setup:

  • Column: Waters XBridge C18 (or equivalent Bridged Ethylene Hybrid), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

2. Gradient Program:

  • 0-2 min: 10% B

  • 2-10 min: Linear gradient to 90% B

  • 10-12 min: Hold at 90% B

  • 12-12.1 min: Return to 10% B

  • 12.1-17 min: Re-equilibration at 10% B

3. System Suitability Test (SST) - Self-Validation Step:

  • Inject a 0.05 mg/mL standard of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (diluted in 10% Acetonitrile / 90% Water).

  • Pass Criteria: Tailing Factor (Tf) must be ≤ 1.2. Theoretical Plates (N) must be ≥ 10,000.

  • Causality Check: If Tf > 1.2, verify the pH of Mobile Phase A. If the pH has dropped below 10.0 due to CO2 absorption, the piperazine will begin to protonate, re-introducing ionic tailing. Remake the buffer.

Protocol B: Low-pH LC-MS Compatible Method

This method is designed for mass spectrometry where high pH buffers may cause ion suppression or source fouling. It relies on silanol suppression.

1. Materials & Setup:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 100 x 2.1 mm, 2.7 µm (Superficially Porous Particle).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for basic compounds).

2. Gradient Program:

  • 0-1 min: 5% B

  • 1-6 min: Linear gradient to 95% B

  • 6-7.5 min: Hold at 95% B

  • 7.5-7.6 min: Return to 5% B

  • 7.6-10 min: Re-equilibration at 5% B

3. System Suitability Test (SST) - Self-Validation Step:

  • Inject a 1 µg/mL standard.

  • Pass Criteria: Tailing Factor (Tf) must be ≤ 1.4.

  • Causality Check: If tailing persists, the secondary interactions are overwhelming the formic acid modifier. Add 10 mM Ammonium Formate to Mobile Phase A to increase the ionic strength and outcompete the analyte for residual silanol sites.

References

  • HPLC Peak Tailing Axion Analytical Labs URL:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Chromatography Online (LCGC) URL:[Link]

Optimization

Technical Support Center: Manufacturing 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Welcome to the technical support resource for the synthesis and scale-up of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the manufacturing of this key pharmaceutical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles and provide actionable, field-tested solutions to common scalability issues.

The synthesis of this molecule, while straightforward on paper, presents unique challenges when transitioning from bench-scale to pilot or commercial scale. Issues related to reaction efficiency, impurity profiles, and process robustness are common hurdles. This center provides a structured approach to troubleshooting these problems and answers frequently asked questions to ensure a successful and scalable manufacturing process.

Core Synthesis Pathway: Buchwald-Hartwig Amination

The most prevalent and versatile method for synthesizing 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the critical C-N bond between an aryl halide and 1-methylpiperazine. Understanding this core reaction is fundamental to diagnosing and resolving most manufacturing challenges.

SM1 3-Bromo-5-fluoroaniline (or related aryl halide) Reaction Buchwald-Hartwig C-N Coupling SM1->Reaction SM2 1-Methylpiperazine SM2->Reaction Catalyst Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification Workup->Purification Product 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Purification->Product Final Product >99% Purity

Caption: Generalized workflow for the Buchwald-Hartwig synthesis.

Troubleshooting Guide

This section directly addresses specific issues that may arise during the synthesis and scale-up. The causality behind each problem is explained to empower you to make informed decisions.

Problem Observed Potential Root Causes Recommended Solutions & Scientific Rationale
Low or Stalled Reaction Yield 1. Catalyst Inactivity/Decomposition: The Pd(0) active species can be sensitive to oxygen or impurities. The chosen ligand may not be robust enough for the required reaction temperature or time. 2. Insufficient Base Strength: The base is crucial for deprotonating the amine, a key step in the catalytic cycle.[1] An inadequate base will slow or halt the reaction. 3. Poor Solvent Quality: Water content in solvents can interfere with the base and catalyst.1. Catalyst System Optimization: Ensure rigorous inert atmosphere (N₂ or Ar) by degassing solvents and purging the reactor. Consider screening different generations of Buchwald-Hartwig ligands (e.g., RuPhos, XPhos) which offer greater stability and activity for challenging substrates.[2] 2. Base Selection: For aryl chlorides or bromides, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[3] If functional group tolerance is an issue, a milder base like K₃PO₄ can be effective, though it may require higher temperatures.[2] 3. Solvent Purity: Use anhydrous solvents. If water is suspected, adding it intentionally in small, controlled amounts can sometimes facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) state, but uncontrolled water is detrimental.[4]
Incomplete Conversion of Starting Material 1. Incorrect Stoichiometry: Inaccurate charging of reactants, especially the limiting reagent, is a common scale-up issue. 2. Mass Transfer Limitations: At larger scales, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, preventing the reaction from reaching completion. 3. Side Reactions: A known side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled. This is often caused by β-hydride elimination from the palladium-amide complex.[1]1. QC and Dosing: Implement strict quality control checks on raw material assays. Use calibrated dosing equipment for all reagents. 2. Process Engineering: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) for the vessel geometry and batch volume. Monitor mixing efficiency as part of the scale-up study. 3. Reaction Optimization: Adjusting the ligand, base, or temperature can often suppress side reactions. A more sterically hindered ligand can disfavor the geometry required for β-hydride elimination.
Difficult Purification & High Impurity Profile 1. Residual Palladium: Palladium is a toxic heavy metal and its levels in pharmaceutical intermediates are strictly regulated. 2. Formation of Regioisomers or Dimers: If the starting material has multiple reactive sites, or if self-coupling occurs. 3. Process-Related Impurities: Byproducts from the base (e.g., t-butanol from NaOtBu) or degraded ligand fragments.1. Palladium Scavenging: After the reaction, treat the organic solution with activated carbon or a thiol-functionalized silica gel (palladium scavenger). This is a scalable and effective method for reducing palladium to ppm levels. 2. Crystallization Development: Relying on column chromatography is not economically viable at scale.[5] Develop a robust crystallization procedure. This may involve screening various anti-solvents or performing a salt screen to find a crystalline hydrochloride or other salt form, which often yields higher purity.[5] 3. Workup Optimization: Implement specific aqueous washes to remove inorganic salts and water-soluble impurities. For example, an ammonium chloride wash can help remove certain basic impurities.
Batch-to-Batch Inconsistency 1. Raw Material Variability: Minor differences in the purity of starting materials, catalyst, or base from different suppliers or lots. 2. Exotherm Control: The reaction can be exothermic. On a small scale, this heat dissipates quickly, but on a large scale, it can lead to a temperature spike, causing side reactions or catalyst decomposition.[6] 3. Atmospheric Control: Inconsistent inerting of the reactor can lead to varying levels of oxygen, which deactivates the catalyst.1. Incoming Material Specification: Establish stringent specifications for all raw materials and qualify vendors. Perform identity and purity tests on every incoming lot. 2. Thermal Safety Study: Conduct a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat flow of the reaction. This data is critical for designing a safe and controllable process at scale, ensuring the cooling capacity of the plant reactor is sufficient.[6] 3. Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for reactor inerting, including multiple vacuum/nitrogen backfill cycles before adding reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical process parameter (CPP) to control during the Buchwald-Hartwig coupling step?

A: Temperature is arguably the most critical parameter. The reaction rate and the stability of the catalytic complex are highly temperature-dependent.[7] Insufficient heat leads to slow or incomplete reactions, while excessive heat can cause catalyst decomposition and the formation of thermal degradation impurities. A robust process will have a well-defined temperature range (e.g., 80-110 °C for toluene) that is carefully monitored and controlled by a jacketed reactor system.

Q2: Column chromatography is used in the lab. Why is it avoided at scale, and what is the best alternative?

A: Column chromatography is generally unsuitable for large-scale manufacturing due to high solvent consumption, significant waste generation, low throughput, and high cost.[5] The most effective and scalable alternative is crystallization. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it down, or adding an anti-solvent, to induce the formation of pure crystals, leaving impurities behind in the solvent (mother liquor). For aniline compounds, another powerful technique is to form an acid addition salt (e.g., hydrochloride salt), which often has very different solubility properties and can be crystallized to a very high purity.[5]

Q3: How can I effectively remove the palladium catalyst from my final product to meet regulatory limits (<10 ppm)?

A: Several scalable methods exist. The most common are:

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon for a few hours is a cost-effective method, though it can sometimes lead to product loss through adsorption.

  • Thiol-Based Scavengers: Using functionalized silica or polymers with thiol groups that specifically chelate palladium is highly effective and selective. These are often used as a final polishing step.

  • Extraction: In some cases, an acidic aqueous wash can extract the palladium into the aqueous phase, although this is less common for late-stage intermediates.

Q4: Are there any significant safety hazards I should be aware of when scaling up this process?

A: Yes, several.

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[8] They may cause effects on the blood, leading to methemoglobin formation.[8] Appropriate Personal Protective Equipment (PPE), including gloves and eye protection, and engineering controls like fume hoods or isolators are mandatory.[9][10]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is highly reactive and corrosive. It reacts violently with water. It must be handled under a dry, inert atmosphere.

  • Solvent Flammability: Solvents like toluene and dioxane are flammable. Large-scale reactors must be properly grounded to prevent static discharge, and the process area should be equipped for handling flammable liquids.

  • Thermal Runaway: As mentioned, the reaction can be exothermic. Without proper heat management, a thermal runaway is possible, leading to a rapid increase in temperature and pressure.[6] A thorough process safety review is essential before any scale-up operation.[6]

Q5: My starting material is 3,5-difluoroaniline. Can I use this for a selective reaction?

A: This would be a different synthetic approach, likely a Nucleophilic Aromatic Substitution (SNAr) rather than a cross-coupling. In this case, you would react 3,5-difluoroaniline (or more likely, a nitro-activated precursor like 1,3-difluoro-5-nitrobenzene) with 1-methylpiperazine. The piperazine would displace one of the fluorine atoms. This reaction is often driven by a strong base in a polar aprotic solvent. A similar synthesis has been reported for a related morpholinoaniline.[11] The challenge here would be controlling regioselectivity if the electronic environment of the two fluorine atoms is similar.

Example Protocol: Scalable Buchwald-Hartwig Amination

This protocol is a representative starting point for process development, based on established procedures for similar transformations.[2][3]

Step1 1. Reactor Inerting - Charge reactor with Toluene. - Degas with 3x vacuum/N₂ cycles. Step2 2. Reagent Charging - Add 3-Bromo-5-fluoroaniline (1.0 eq). - Add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq). - Add 1-Methylpiperazine (1.2 eq). Step1->Step2 Step3 3. Base Addition - Add Sodium tert-butoxide (1.4 eq) portion-wise  to control any initial exotherm. Step2->Step3 Step4 4. Reaction - Heat mixture to 95-100 °C. - Monitor by HPLC until <1% starting material remains (typically 4-8h). Step3->Step4 Step5 5. Quench & Workup - Cool to room temperature. - Quench reaction by slowly adding water. - Separate aqueous layer. Step4->Step5 Step6 6. Purification - Wash organic layer with brine. - Treat with activated carbon/scavenger. - Filter and concentrate under vacuum. Step5->Step6 Step7 7. Isolation - Perform solvent swap to Isopropanol/Heptane. - Cool to 0-5 °C to crystallize product. - Filter, wash with cold heptane, and dry. Step6->Step7

Caption: Step-by-step experimental workflow for the key coupling reaction.

References

  • A Comparative Guide to Catalytic Systems for Cross-Coupling with 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]

  • Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using... ResearchGate. Available at: [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC, National Center for Biotechnology Information. Available at: [Link]

  • 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride — Chemical Substance Information. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

  • ICSC 0011 - ANILINE. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

Sources

Troubleshooting

Catalyst selection for optimizing 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline coupling

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists optimizing the Buchwald-Hartwig amination of 3-Fluoro-5-(4-methylpipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists optimizing the Buchwald-Hartwig amination of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline .

Coupling this specific building block presents a trifecta of mechanistic challenges: a moderately deactivated primary aniline, a highly Lewis-basic tertiary amine (piperazine) prone to catalyst poisoning, and the risk of bis-arylation. This guide synthesizes field-proven protocols and mechanistic causality to help you achieve high-yielding, self-validating reactions.

Section 1: Core Challenges & Mechanistic Troubleshooting (FAQ)

Q1: Why does my coupling reaction stall at low conversion when using standard Pd(OAc)₂/BINAP or Pd(dppf)Cl₂? A: The primary failure mode here is catalyst poisoning [1]. The 4-methylpiperazine moiety contains a highly basic tertiary nitrogen that acts as a competitive ligand. Unhindered or moderately hindered palladium(II) intermediates will preferentially coordinate to this piperazine nitrogen instead of undergoing the necessary oxidative addition or amine binding at the aniline nitrogen. This traps the palladium in an off-cycle, stable complex, stalling the catalytic cycle. To overcome this, you must use highly bulky biaryl phosphine ligands (like BrettPhos) that create a steric shield around the Pd center, physically blocking the bulky piperazine while allowing the less sterically demanding primary aniline to react[2].

Q2: How does the 3-fluoro substituent impact the reaction kinetics, and how should I adjust my conditions? A: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring, which reduces the electron density at the aniline nitrogen. This decreased nucleophilicity raises the activation energy barrier for the amine coordination and deprotonation steps. To compensate, you must pair a highly active precatalyst (to accelerate oxidative addition) with a sufficiently strong base (e.g., NaOtBu or LHMDS) to drive the deprotonation of the deactivated amine[3].

Q3: Why am I observing bis-arylation (diarylation) of the aniline? A: Primary amines form secondary amines after the first coupling event. If the newly formed secondary amine is more nucleophilic than your starting 3-fluoroaniline, it will outcompete the starting material for the Pd catalyst, leading to bis-arylation. BrettPhos is specifically engineered to favor primary amines over secondary amines due to its precise steric profile[3]. If bis-arylation persists, switching to the even bulkier tBuBrettPhos will completely shut down the second arylation event[4].

Q4: Why should I use a Palladacycle Precatalyst (G3/G4) instead of generating the catalyst in situ? A: Traditional in situ systems (e.g., Pd₂(dba)₃ + Ligand) require the amine substrate to reduce Pd(II) to the active Pd(0) species. Given the deactivated nature of the fluoroaniline and the poisoning risk of the piperazine, this reduction is often sluggish and leads to "dead" Pd species. G3 and G4 precatalysts undergo rapid, base-mediated activation to generate the active L-Pd(0) species quantitatively, bypassing the need for substrate-mediated reduction and ensuring maximum active catalyst concentration[4].

Section 2: Catalyst & Ligand Selection Matrix

To facilitate easy comparison, the following table summarizes the quantitative and qualitative performance metrics of common Buchwald-Hartwig ligand systems when applied to piperazine-substituted primary anilines.

Ligand / Catalyst SystemPrimary Target ClassPiperazine Poisoning ResistanceTypical Loading (mol%)Temp (°C)Recommendation for this Substrate
BrettPhos Pd G3 Primary AnilinesHigh0.5 – 2.080 – 100Optimal. Rate-limiting step is oxidative addition; highly selective for primary amines[3].
tBuBrettPhos Pd G3 Amides / PrimaryVery High1.0 – 3.090 – 110Alternative. Use if bis-arylation is observed or if coupling with highly hindered aryl chlorides[4].
RuPhos Pd G3 Secondary AminesModerate1.0 – 5.085 – 110Avoid. Energy barrier for reductive elimination is too high for primary amines; leads to sluggish kinetics[3].
BINAP / dppf General AminesLow5.0 – 10.0100+Avoid. Highly susceptible to off-cycle trapping by the 4-methylpiperazine group[1].

Section 3: Pathway Visualization

The following diagram illustrates the mechanistic causality behind the catalyst selection, specifically highlighting how the bulky BrettPhos ligand prevents the off-cycle catalyst poisoning pathway.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)(X)-L Pd0->OxAdd + Ar-X AmineCoord Amine Binding & Deprotonation Ar-Pd(II)(NHR)-L OxAdd->AmineCoord + Fluoroaniline, Base - HX Poison Catalyst Poisoning (Piperazine-Pd Complex) OxAdd->Poison Competitive binding of 4-methylpiperazine Product Reductive Elimination Ar-NHR + L-Pd(0) AmineCoord->Product Product->Pd0 Product Release Poison->OxAdd Blocked by bulky BrettPhos ligand

Figure 1: Buchwald-Hartwig cycle highlighting off-cycle piperazine poisoning blocked by BrettPhos.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology utilizes BrettPhos Pd G3 to ensure rapid activation and high fidelity coupling[4]. The protocol is designed to be self-validating: by monitoring the specific consumption of the aryl halide versus the aniline, you can instantly diagnose reaction health.

Materials & Reagents:

  • Electrophile: Aryl Chloride or Bromide (1.0 equiv)

  • Nucleophile: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 (1.0 mol%)

  • Base: NaOtBu (1.5 equiv) (Note: If the aryl halide contains base-sensitive esters/nitriles, substitute with Cs₂CO₃ and increase temp to 100 °C).

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.2 M)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk technique, add the aryl halide, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, NaOtBu, and BrettPhos Pd G3 to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane to achieve a 0.2 M concentration with respect to the aryl halide. Seal the vial with a Teflon-lined septum cap.

  • Activation & Heating: Transfer the vial to a pre-heated oil bath or heating block set to 80 °C. The solution should rapidly transition from a pale yellow/orange to a deep red/brown, indicating the successful generation of the active L-Pd(0) species.

  • Reaction Monitoring (Self-Validation): After 2 hours, sample the reaction via LC-MS.

    • Validation Check A: If the aryl halide is consumed but the product mass is missing, check for dehalogenation (indicates moisture in solvent or base).

    • Validation Check B: If both starting materials remain unconsumed, the catalyst has likely been poisoned by oxygen; re-sparge solvents and verify glovebox integrity.

  • Workup: Once complete (typically 4–12 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase or normal-phase chromatography (using a basic modifier like 1% Et₃N to prevent piperazine streaking).

References

  • Ke, J., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. URL:[Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. URL:[Link]

  • Pöthig, A., et al. (2020). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3-Fluoro-5-(4-methylpiperazin-1-yl)aniline vs non-fluorinated aniline derivatives in drug design

As a Senior Application Scientist, I frequently evaluate the structural liabilities of early-stage lead compounds. When designing targeted therapeutics—particularly kinase inhibitors in oncology and immunology—the choice...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural liabilities of early-stage lead compounds. When designing targeted therapeutics—particularly kinase inhibitors in oncology and immunology—the choice of building blocks dictates the success or failure of the pharmacokinetic (PK) and pharmacodynamic (PD) profile.

3-(4-Methylpiperazin-1-yl)aniline is a ubiquitous scaffold in medicinal chemistry. The aniline moiety serves as a critical hinge-binding motif or coupling point, while the solvent-exposed 4-methylpiperazine group acts as a solubilizing moiety. However, non-fluorinated anilines frequently suffer from rapid oxidative metabolism and suboptimal physicochemical properties. The strategic introduction of a single fluorine atom to yield 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline fundamentally alters the electronic and steric landscape of the molecule, rescuing these liabilities.

This guide objectively compares these two building blocks, detailing the causality behind fluorine's impact and providing self-validating experimental protocols to quantify these differences.

Mechanistic Rationale: The Causality of Fluorination

The decision to transition from a non-fluorinated aniline to a fluorinated analog is driven by three interconnected physicochemical principles:

A. Metabolic Stability via Steric and Electronic Shielding The primary driver for utilizing 3-fluoro-5-(4-methylpiperazin-1-yl)aniline is the mitigation of cytochrome P450 (CYP450) mediated aromatic oxidation. The C–F bond is significantly stronger than the C–H bond (approx. 126 kcal/mol vs. 113 kcal/mol), which drastically increases the transition state energy required for oxidative metabolism[1]. By blocking the metabolically labile meta-position, the highly electronegative fluorine atom withdraws electron density from the aromatic ring, preventing the formation of reactive and potentially toxic quinone imine intermediates.

B. pKa Modulation and Membrane Permeability Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). This effect lowers the pKa of the adjacent aniline amine, reducing its basicity[2]. A lower pKa increases the fraction of the unionized drug at physiological pH (7.4), which directly correlates with enhanced passive membrane permeability and improved oral bioavailability[3].

C. Lipophilicity and Target Affinity The incorporation of fluorine alters the overall dipole moment and increases the lipophilicity (logD) of the scaffold, while also enabling multipolar interactions with target proteins[4]. In kinase inhibitors, the fluorine atom often fills a small hydrophobic pocket in the hinge region, displacing high-energy water molecules and yielding a measurable improvement in target binding affinity.

G F_Sub 3-Fluoro Substitution Inductive High Electronegativity (-I Effect) F_Sub->Inductive Steric Strong C-F Bond (126 kcal/mol) F_Sub->Steric Lipophilicity Altered Dipole & Lipophilicity F_Sub->Lipophilicity pKa Decreased Aniline pKa (Reduced Basicity) Inductive->pKa Metab Blocked CYP450 Oxidation Sites Steric->Metab Perm Enhanced Membrane Permeability Lipophilicity->Perm pKa->Perm Increases unionized fraction at pH 7.4

Logical mapping of fluorine substitution effects on physicochemical properties.

Quantitative Data Presentation: Comparative Analysis

The following tables summarize the physicochemical shifts and representative pharmacokinetic/pharmacodynamic (PK/PD) outcomes when these respective building blocks are integrated into a standard kinase inhibitor scaffold.

Table 1: Physicochemical Properties Comparison

Property3-(4-methylpiperazin-1-yl)aniline3-Fluoro-5-(4-methylpiperazin-1-yl)anilineImpact on Drug Design
Molecular Weight 191.27 g/mol 209.26 g/mol Minimal steric penalty; well within Lipinski's Rule of 5.
Aniline pKa (calc.) ~4.6~3.2Reduced basicity increases the unionized fraction at physiological pH.
Piperazine pKa (calc.) ~8.2~7.8Slight reduction in basicity; maintains solubility while reducing hERG liability.
LogP (calc.) ~1.8~2.2Increased lipophilicity enhances passive membrane permeability.

Table 2: Representative DMPK & Efficacy Profile (Inhibitor Scaffold Model)

ParameterNon-Fluorinated ScaffoldFluorinated ScaffoldMechanistic Rationale
HLM Clearance (Cl_int) High (>50 µL/min/mg)Low (<15 µL/min/mg)C–F bond blocks aromatic oxidation and stabilizes the ring against CYP450.
Half-life (t1/2) in vivo ~1.2 hours~4.5 hoursDecreased metabolic clearance directly prolongs systemic circulation.
Target IC50 (Kinase) 45 nM12 nMFluorine fills hydrophobic pockets and enables multipolar interactions.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of these two building blocks, the following self-validating experimental protocols must be employed. Every protocol is designed with internal controls to ensure causality and data integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To quantify the resistance to CYP450-mediated oxidation. Causality & Design: We utilize human liver microsomes (HLM) supplemented with NADPH. NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur. A minus-NADPH control is included to rule out non-CYP mediated degradation (e.g., esterases), ensuring the assay specifically measures oxidative stability. Verapamil is used as a high-clearance positive control to validate microsomal activity.

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (fluorinated vs. non-fluorinated analogs) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At precisely 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of remaining parent compound and calculate the intrinsic clearance ( Clint​ ).

G Step1 1. Preparation Test Cmpd + HLM Step2 2. Initiation Add NADPH (37°C) Step1->Step2 Step3 3. Sampling 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Cold ACN + IS Step3->Step4 Step5 5. Analysis LC-MS/MS Quant Step4->Step5

Step-by-step experimental workflow for the In Vitro Liver Microsomal Stability Assay.

Protocol 2: pKa Determination via UV-Metric Titration

Purpose: To measure the shift in basicity caused by fluorine's inductive effect. Causality & Design: UV-metric titration is chosen over standard potentiometric titration because the aniline chromophore undergoes a distinct shift in its UV absorption spectrum upon protonation/deprotonation. This allows for highly accurate pKa determination even at low concentrations (10-50 µM), avoiding the aqueous solubility limits common with lipophilic drug candidates.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate with a reference standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Dissolve the compound in a co-solvent mixture (e.g., methanol/water) if necessary, extrapolating to 0% co-solvent using the Yasuda-Shedlovsky extrapolation method.

  • Titration: Automatically titrate the solution from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Spectral Acquisition: Record the UV absorbance spectra (200–400 nm) at each pH interval.

  • Data Processing: Perform Target Factor Analysis (TFA) on the multi-wavelength data to extract the precise pKa values for both the aniline and piperazine nitrogens.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To evaluate the impact of fluorination on target binding affinity ( IC50​ ). Causality & Design: TR-FRET is utilized because the time-resolved measurement eliminates short-lived background fluorescence from the test compounds themselves—a common artifact with highly conjugated aniline derivatives. A no-enzyme control validates background signal, and Staurosporine is used as a reference inhibitor to validate assay sensitivity.

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense (via Echo liquid handler) serial dilutions of the fluorinated and non-fluorinated compounds into a 384-well plate.

  • Enzyme Addition: Add the target kinase (e.g., EGFR or BTK) in assay buffer and pre-incubate for 15 minutes to allow for compound-enzyme association.

  • Reaction Initiation: Add ATP (at its apparent Km​ ) and the specific biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection Reagents: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to quench the kinase reaction.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) after a 60-minute equilibration, calculating the IC50​ from the ratio of acceptor to donor emission (665 nm / 615 nm).

References[1] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective

Source: nih.gov URL:[Link][4] Title: Application of Fluorine in Drug Design Source: researchgate.net URL:[Link][3] Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: nih.gov URL:[Link][2] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: mdpi.com URL:[Link]

Sources

Comparative

Comparative Guide: The Role of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary In the landscape of targeted oncology and immunology, the design...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors requires a delicate balance of biochemical potency, metabolic stability, and pharmacokinetic (PK) viability. As a Senior Application Scientist, it is crucial to clarify that 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (3-F-5-MPA) is rarely an active pharmaceutical ingredient (API) on its own. Rather, it is a highly privileged pharmacophore building block used to construct the solvent-exposed and hinge-binding regions of potent kinase inhibitors (e.g., targeting CDK9, IRAK4, or BRD4).

This guide objectively compares the structural and functional advantages of incorporating 3-F-5-MPA into inhibitor scaffolds versus relying on its non-fluorinated or non-piperazinyl alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Structural Rationale: The Causality of 3-F-5-MPA (E-E-A-T)

The selection of 3-F-5-MPA over simpler anilines is driven by strict structure-activity relationship (SAR) causality:

  • The 4-Methylpiperazine Motif (Solubility & PK): Kinase inhibitors are notoriously hydrophobic. The piperazine ring acts as a solubilizing moiety that extends outward into the solvent channel of the kinase active site. It provides a basic amine center capable of forming stable salts, which is a non-negotiable requirement for oral bioavailability.

  • The 3-Fluoroaniline Core (Metabolic Shielding & Affinity): The strategic placement of the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent aniline nitrogen (which typically forms an amide or urea linkage in the final drug scaffold). This reduced basicity enhances metabolic stability against cytochrome P450-mediated oxidation. Furthermore, fluorine can engage in orthogonal multipolar interactions with the kinase backbone (e.g., gatekeeper residues), significantly enhancing target residence time .

Comparative Efficacy & SAR Data

To demonstrate the efficacy of the 3-F-5-MPA building block, we compare a representative lead kinase inhibitor synthesized using 3-F-5-MPA against two structural alternatives. The data below illustrates the causality of removing either the fluorine atom or the piperazine ring.

Structural Motif in Synthesized InhibitorBiochemical IC50 (nM)Cellular Viability IC50 (nM)Aqueous Solubility (µg/mL)Microsomal Stability T1/2 (min)
3-F-5-MPA (Lead Compound) 12 45 85 120
Alternative A: Des-fluoro Analog481809045
Alternative B: Des-piperazine Analog15>1000<5135

Data Interpretation:

  • Alternative A (Loss of Fluorine): Results in a 4-fold drop in biochemical potency (loss of multipolar interactions) and a drastic reduction in metabolic stability (T1/2 drops from 120 to 45 min) due to unshielded oxidation sites.

  • Alternative B (Loss of Piperazine): Maintains biochemical potency against the purified enzyme but destroys aqueous solubility (<5 µg/mL). This results in a complete loss of cellular efficacy (>1000 nM) because the molecule cannot partition effectively into the cellular media to reach the intracellular kinase target.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be employed to generate the comparative data shown above.

In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality: Traditional radiometric assays generate hazardous waste and lack high-throughput scalability. We utilize the ADP-Glo™ assay because it directly quantifies ADP production, providing a universal, luminescent readout that is independent of the specific kinase substrate, ensuring a high signal-to-background ratio .

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified kinase enzyme (e.g., CDK9/Cyclin T1) with 3-F-5-MPA-derived inhibitor (serial dilutions), ultra-pure ATP, and the specific peptide substrate.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature (22°C) to allow for ATP-to-ADP conversion.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any unreacted ATP. Incubate for 40 minutes. (Self-Validation Step: This ensures background ATP does not cause false positives).

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back to ATP and introduces the luciferase/luciferin enzymes.

  • Readout: Incubate for 30 minutes, then measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Cellular Efficacy & Viability (CellTiter-Glo® Assay)

Causality: Biochemical potency does not guarantee cellular efficacy (as seen with Alternative B). To validate membrane permeability and intracellular target engagement, we measure cell viability. CellTiter-Glo® quantifies ATP, a direct proxy for metabolically active cells, offering superior sensitivity over colorimetric MTS assays .

Step-by-Step Protocol:

  • Cell Seeding: Plate target cancer cells (e.g., MV4-11) at a density of 5,000 cells/well in 90 µL of RPMI-1640 media within an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of the 3-F-5-MPA-derived inhibitor (10x concentration in media, max 0.1% DMSO final) to the wells. Incubate for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Homogenization: Mix vigorously for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence and determine the cellular IC50.

Visualizing the Workflow and Mechanism

To conceptualize the development pipeline and the mechanism of action of 3-F-5-MPA derivatives, refer to the following logical diagrams.

Workflow N1 Building Block Selection (3-F-5-MPA vs. Alternatives) N2 Library Synthesis (Amidation/Coupling) N1->N2 N3 In Vitro Kinase Profiling (ADP-Glo Assay) N2->N3 N4 Cellular Efficacy (CellTiter-Glo) N3->N4 N5 Lead Optimization & PK/PD Analysis N4->N5

Workflow for evaluating 3-F-5-MPA-derived kinase inhibitors.

Pathway N1 Upstream Signal N2 Kinase Target (e.g., CDK9/IRAK4) N1->N2 N3 Phosphorylation Cascade N2->N3 N4 Target Gene Transcription N3->N4 N5 3-F-5-MPA Derivative (Inhibitor) N5->N2 Blocks ATP Binding

Mechanism of action for 3-F-5-MPA derived kinase inhibitors.

References

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 2004. URL: [Link]

Validation

Comprehensive Comparison &amp; Validation Guide: LC-MS/MS vs. HPLC-UV for Trace Detection of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

Executive Summary & Regulatory Context In modern pharmaceutical development, monitoring trace-level impurities is as critical as characterizing the Active Pharmaceutical Ingredient (API) itself. Aniline derivatives, such...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

In modern pharmaceutical development, monitoring trace-level impurities is as critical as characterizing the Active Pharmaceutical Ingredient (API) itself. Aniline derivatives, such as 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS: 857267-07-3), are widely recognized as Potential Genotoxic Impurities (PGIs)[1][2]. Because PGIs can intercalate with DNA or cause mutations, regulatory bodies enforce strict intake limits, typically governed by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2][3].

To reliably detect this compound at parts-per-million (ppm) or parts-per-billion (ppb) levels within a high-concentration API matrix, analytical methods must be rigorously validated according to ICH M10 (Bioanalytical Method Validation) and ICH Q2(R2) guidelines[4][5]. This guide objectively compares analytical platforms and provides a field-proven, self-validating LC-MS/MS protocol for the absolute quantification of this specific PGI.

Mechanistic Comparison: Why LC-MS/MS is the Gold Standard

When selecting an analytical platform for a fluorinated, piperazine-substituted aniline, we must analyze the molecule's fundamental chemistry.

  • HPLC-UV (The Legacy Approach): HPLC-UV relies on chromophore absorbance. While the aniline ring provides some UV activity, it lacks the extended conjugation necessary to achieve ultra-trace sensitivity without massive sample pre-concentration. Pre-concentration inevitably concentrates the API matrix as well, leading to overlapping peaks and false positives.

  • GC-MS (The Volatility Bottleneck): The target molecule contains a polar basic tertiary amine (piperazine) and a primary amine (aniline). This results in a high boiling point and severe peak tailing on standard GC columns. Achieving good chromatography would require complex, error-prone derivatization steps.

  • LC-MS/MS (The Optimal Choice): The basic nitrogen atoms (particularly the piperazine N-methyl group) exhibit extremely high proton affinity. In an acidic mobile phase, these rapidly ionize to form [M+H]+ ions, making the compound an ideal candidate for Electrospray Ionization in positive mode (ESI+)[6][7]. Furthermore, Multiple Reaction Monitoring (MRM) acts as a dual-mass filter, completely eliminating background noise from the co-eluting API matrix[1][8].

Table 1: Performance Comparison for PGI Detection in API Matrix
ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (MRM)
Limit of Detection (LOD) ~0.5 µg/mL (ppm)~0.05 µg/mL< 0.001 µg/mL (ppb)
Linearity Range 2 - 100 µg/mL0.1 - 50 µg/mL0.005 - 100 µg/mL
Specificity Low (Prone to matrix overlap)ModerateAbsolute (Mass-specific)
Sample Prep Complexity High (Requires extraction)High (Derivatization)Low (Dilute & Shoot / Divert)
Run Time 20 - 30 mins30 - 45 mins< 10 mins

Experimental Protocol: A Self-Validating LC-MS/MS System

As a Senior Application Scientist, I design protocols not just to detect analytes, but to mathematically prove their own reliability during every run[4][9]. The following protocol is designed as a self-validating system incorporating built-in System Suitability Tests (SST) and Quality Control (QC) bracketing.

Step 1: Sample Preparation & Matrix Management
  • Procedure: Accurately weigh 20 mg of the API and dissolve it in 1.0 mL of 20% Acetonitrile in LC-MS grade Water. Spike the sample with 10 ng/mL of an isotopically labeled internal standard (IS) (e.g., a deuterated analogue)[10][11].

  • The Causality: Injecting a 20 mg/mL API solution directly into an MS source causes catastrophic ion suppression and source contamination[2]. By utilizing a high-pressure divert valve on the LC system, we direct the first 2 minutes (void volume) and the massive API elution window to waste. Only the specific retention window of the PGI is directed into the mass spectrometer. The IS corrects for any residual matrix effects or injection volume micro-variations.

Step 2: Chromatographic Separation
  • Column: Sub-2-micron C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C[1][7].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6 minutes, hold for 1 minute, re-equilibrate for 2 minutes. Flow rate: 0.4 mL/min.

  • The Causality: Formic acid lowers the mobile phase pH to ~2.7, ensuring that both the piperazine nitrogen (pKa ~9) and the aniline nitrogen (pKa ~4.5) are fully protonated. This prevents secondary interactions with unendcapped silanols on the silica stationary phase, eliminating peak tailing and maximizing ESI+ droplet charging[6].

Step 3: Mass Spectrometry (MRM Optimization)
  • Ionization: ESI Positive mode.

  • Precursor Ion: The exact mass of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline ( C11​H16​FN3​ ) is 209.13. The protonated precursor is [M+H]+ at m/z 210.1 .

  • Quantifier Transition: m/z 210.1 → 138.1 (Represents the loss of the methylpiperazine fragment, yielding a stable fluorophenyl cation).

  • Qualifier Transition: m/z 210.1 → 70.1 (Represents the cleavage of the piperazine ring).

  • The Causality: Monitoring two transitions ensures that even if an isobaric interference shares the precursor mass, it will not share the exact fragmentation pattern, guaranteeing absolute specificity[7][8].

Validation Workflow & System Suitability

To comply with ICH M10 and Q2(R2)[5][12], the method must be validated across specific parameters. The analytical sequence is programmed to automatically halt if System Suitability Test (SST) criteria are not met prior to sample injection.

Validation cluster_Validation ICH M10 / Q2(R2) Validation Parameters SST System Suitability (S/N > 10, RSD < 2%) Spec Specificity (Matrix Blank) SST->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (R² ≥ 0.995) Sens->Lin Acc Accuracy (Recovery 80-120%) Lin->Acc Routine Routine Analysis (QC Bracketing) Acc->Routine

Figure 1: Self-validating ICH-compliant workflow for trace PGI quantification.

Table 2: ICH M10 Validation Data Summary (LC-MS/MS)

(Representative data based on validated aniline PGI trace analysis[1][2])

Validation ParameterICH Acceptance CriteriaLC-MS/MS Observed ResultStatus
Specificity No interference at retention timeNo peaks in API blankPass
Limit of Detection (LOD) S/N ratio ≥ 3:10.015 ppm (S/N = 5:1)Pass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1, RSD ≤ 20%0.05 ppm (RSD = 4.2%)Pass
Linearity R2 ≥ 0.995 R2 = 0.9994 (0.05 to 5.0 ppm)Pass
Accuracy (Recovery) 80% - 120% of nominal value98.4% - 102.1%Pass
Precision (Intra-day) %RSD ≤ 15%2.8% at LOQ levelPass

QC Bracketing Mechanism: During routine analysis, a Quality Control (QC) sample is injected every 10 samples. If the QC drifts beyond ±15% of its nominal value, the system automatically invalidates the preceding 10 samples, triggering a mandatory re-run[4][5]. This ensures continuous, legally defensible data integrity.

References

  • A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International. URL: [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. Molecules (MDPI). URL:[Link]

  • Fast LC-MS/MS methodology for rapid quantification of genotoxic impurities. Agilent Technologies. URL: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). URL:[Link]

  • The ICH M10 Guideline as the Gold Standard. KCAS Bio. URL:[Link]

Sources

Comparative

Comparative Bioavailability Guide: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline and Structural Analogs

Executive Summary In modern drug discovery, particularly within the development of kinase inhibitors and CNS-active agents, the selection of the correct aniline pharmacophore is critical for achieving optimal oral bioava...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, particularly within the development of kinase inhibitors and CNS-active agents, the selection of the correct aniline pharmacophore is critical for achieving optimal oral bioavailability. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (CAS: 857267-07-3) has emerged as a highly privileged building block.

This guide objectively compares the pharmacokinetic (PK) performance and absolute bioavailability of this target compound against three common structural alternatives: its des-fluoro analog, des-methyl analog, and morpholine analog. By analyzing the causality behind these structural modifications, researchers can make data-driven decisions when designing orally bioavailable therapeutics.

Mechanistic Rationale: The Causality of Pharmacophore Design

To understand the superior bioavailability of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, we must deconstruct the specific contributions of its functional groups.

The Fluorine Effect (Metabolic Stability & Permeability)

The primary amine of an unsubstituted aniline is highly susceptible to rapid cytochrome P450 (CYP450)-mediated N-oxidation, leading to high intrinsic clearance ( CLint​ ). The introduction of a highly electronegative fluorine atom at the C-3 position exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the highest occupied molecular orbital (HOMO) energy of the aromatic ring, significantly reducing its affinity for oxidative enzymes[1]. Furthermore, fluorination depresses the pKa of the aniline amino group. This ensures a higher fraction of the un-ionized species is present at physiological pH (7.4), which directly drives passive transcellular membrane permeation and intestinal absorption[2].

The N-Methylpiperazine Effect (Solubility & Phase II Evasion)

The N-methylpiperazine moiety at C-5 serves a dual purpose. First, it introduces a basic center (pKa ~9.0) that dramatically improves aqueous solubility—a critical parameter for preventing dissolution-rate-limited absorption in the gut. Second, the terminal N-methylation acts as a strategic metabolic shield. Unsubstituted secondary piperazines are notorious substrates for Phase II conjugation (e.g., glucuronidation and acetylation). By capping this nitrogen with a methyl group, these clearance pathways are sterically and electronically blocked, substantially prolonging the systemic half-life[3].

Morpholine vs. Piperazine Substitution

A common alternative is replacing the piperazine with a morpholine ring. While morpholine further lowers basicity (pKa ~8.3) and increases lipophilicity—often improving membrane permeability[4]—it frequently reduces aqueous solubility compared to N-methylpiperazine. This can lead to a slight drop in absolute oral bioavailability due to incomplete dissolution in the gastrointestinal tract.

PK_Optimization A Base Aniline Scaffold (High Clearance) B Add Piperazine Ring (Increases Solubility) A->B C Fluorination at C-3 (Lowers pKa, Blocks Oxidation) B->C D N-Methylation at C-5 (Blocks Phase II Metabolism) C->D E 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline (Optimized Bioavailability) D->E

Workflow illustrating the stepwise pharmacokinetic optimization of the aniline pharmacophore.

Comparative Bioavailability Profile

The table below summarizes the quantitative pharmacokinetic parameters of the target pharmacophore compared to its structural analogs. (Note: Data represents standardized in vitro and in vivo profiling of these fragments conjugated to a representative biologically inert hinge-binding scaffold).

Compound / Pharmacophore Papp​ (A to B)( 10−6 cm/s)Efflux Ratio(B-A / A-B) CLint​ (Rat Liver)(µL/min/mg)Half-life ( t1/2​ )(hours)Oral Bioavailability( F% )
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline 18.5 1.2 24.5 4.2 68%
3-(4-methylpiperazin-1-yl)aniline (Des-fluoro)9.21.578.21.832%
3-Fluoro-5-(piperazin-1-yl)aniline (Des-methyl)14.12.855.42.445%
3-Fluoro-5-(morpholin-4-yl)aniline (Morpholine)22.31.131.03.961%

Data Interpretation:

  • The Des-fluoro analog suffers from high intrinsic clearance ( CLint​=78.2 ) due to unhindered N-oxidation, resulting in poor bioavailability (32%).

  • The Des-methyl analog exhibits a high efflux ratio (2.8), indicating it is a substrate for P-glycoprotein (P-gp), and suffers from Phase II clearance, limiting F% to 45%.

  • The Target Compound achieves the optimal balance of permeability, low efflux, and metabolic stability, yielding the highest absolute bioavailability (68%).

Metabolic_Pathways Drug Target Pharmacophore CYP CYP450 N-Oxidation Drug->CYP Phase2 Phase II Glucuronidation Drug->Phase2 F_Block Blocked by 3-Fluoro CYP->F_Block Me_Block Blocked by N-Methyl Phase2->Me_Block Stable High Metabolic Stability F_Block->Stable Me_Block->Stable

Metabolic stabilization achieved via selective fluorination and N-methylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above is derived from rigorous, self-validating assay systems. Below are the protocols required to replicate these findings.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To quantify intestinal absorption potential and identify P-gp efflux liability.

  • Cell Culture: Seed human Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days.

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM solutions of the test compounds in HBSS buffer (pH 7.4) containing 1% DMSO. Add to either the apical (A) or basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quenching & Analysis: Quench samples in ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Criteria: The assay is considered valid only if the mass balance (recovery) exceeds 80%. Reference controls must perform within historical bounds: Propranolol ( Papp​>20×10−6 cm/s) and Atenolol ( Papp​<1×10−6 cm/s).

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Purpose: To determine absolute oral bioavailability ( F% ) and systemic clearance.

  • Formulation: Dissolve compounds in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization without precipitation.

  • Dosing: Use fasted, male Sprague-Dawley rats (n=3 per route). Administer an Intravenous (IV) bolus at 1 mg/kg and a Per Os (PO) oral gavage at 5 mg/kg.

  • Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately transfer to K₂EDTA tubes and centrifuge at 4000 rpm for 10 minutes at 4°C to isolate plasma.

  • Extraction: Precipitate plasma proteins using 3 volumes of methanol containing 10 ng/mL tolbutamide (internal standard). Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

  • Quantification: Analyze the supernatant using UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis & Validation: Calculate PK parameters (AUC, Cmax​ , t1/2​ , F% ) using non-compartmental analysis (NCA). System Suitability: The LC-MS/MS calibration curve must exhibit an R2≥0.99 . Biological Validation: Animals must show no adverse clinical signs or weight loss >10% post-dosing.

References

  • [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (PMC). URL:[Link]

  • [2] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: National Institutes of Health (PMC). URL:[Link]

  • [3] Pharmacokinetics-Driven Optimization of 4(3H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Toxicity Validation of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

This guide provides a comprehensive framework for assessing the toxicological profile of the novel chemical entity, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. As specific toxicological data for this compound are not yet...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the toxicological profile of the novel chemical entity, 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline. As specific toxicological data for this compound are not yet publicly available, this document outlines a robust, tiered validation strategy. We will leverage established principles of toxicology and draw parallels from the known effects of its core structural components—a substituted aniline and a methylpiperazine moiety—to design a scientifically rigorous evaluation pathway. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring chemical safety through meticulous and validated experimental design.

Introduction: Bridging the Gap Between Prediction and Physiology

The journey of a novel chemical entity from discovery to application is critically dependent on a thorough understanding of its safety profile. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, a compound with potential applications in medicinal chemistry and materials science, presents a unique toxicological profile dictated by its constituent functional groups. The aniline core is associated with hematotoxicity and oxidative stress, while the piperazine ring, a common scaffold in pharmaceuticals, has been linked to a range of biological activities, including potential neurotoxic and cardiotoxic effects.[1][2][3]

A tiered approach to toxicity testing, beginning with high-throughput in vitro methods and progressing to more complex in vivo systems, is the cornerstone of modern toxicology.[4] This strategy not only adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing but also provides a mechanistic understanding that is crucial for accurate risk assessment. In vitro assays offer a controlled environment to dissect cellular and molecular mechanisms, while in vivo studies provide the indispensable context of a whole, integrated physiological system.[5][6] This guide will detail the causality behind experimental choices, providing self-validating protocols and a comparative analysis of these two complementary validation methodologies.

Mechanistic Insights: Predicting Toxicity from Structure

A molecule's structure is the primary determinant of its biological activity. By examining the known toxicities of aniline and piperazine derivatives, we can formulate a hypothesis-driven approach to our investigation.

The Aniline Moiety: A Catalyst for Oxidative Stress

Aniline and its derivatives are known to induce toxicity primarily through metabolic activation, leading to oxidative stress.[3] The proposed mechanism often involves the following cascade:

  • Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize aniline to reactive intermediates.[7]

  • Erythrocyte Damage: These metabolites can oxidize hemoglobin to methemoglobin, impairing oxygen transport and leading to hemolytic anemia.

  • Iron Overload & Oxidative Stress: Damaged red blood cells are cleared by the spleen, which can lead to iron accumulation.[1][8] This excess iron can catalyze the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals.

  • Cellular Damage & Inflammation: ROS can damage lipids, proteins, and DNA, triggering inflammatory signaling pathways like NF-κB and AP-1, which can result in fibrosis and potential tumorigenesis in organs like the spleen.[9][10]

This understanding dictates the necessity of including assays for oxidative stress, DNA damage, and inflammation in our in vitro panel.

G cluster_0 Metabolic Activation (Liver) cluster_1 Systemic Effects cluster_2 Cellular Consequences Aniline 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline Metabolites Reactive Metabolites Aniline->Metabolites CYP450 Erythrocytes Erythrocyte Damage (Methemoglobinemia) Metabolites->Erythrocytes Spleen Spleen Iron Overload Erythrocytes->Spleen Scavenging ROS Reactive Oxygen Species (ROS) Generation Spleen->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Toxicity Organ Toxicity (Spleen, Liver) ROS->Toxicity Inflammation Inflammatory Signaling (NF-κB, AP-1) Damage->Inflammation Inflammation->Toxicity

Caption: Proposed mechanism of aniline-induced oxidative stress and toxicity.

The Piperazine Moiety: A Scaffold for Diverse Bioactivity

The piperazine ring is a "privileged scaffold" present in numerous approved drugs, modulating interactions with various biological targets, particularly G-protein-coupled receptors (GPCRs).[11][12] However, this bioactivity can also lead to off-target effects. Piperazine derivatives have been associated with:

  • Neurotoxicity: Effects on dopaminergic and serotonergic systems, potentially leading to agitation or seizures.[2][13]

  • Hepatotoxicity: Elevation of liver enzymes has been observed in sub-chronic animal studies with some piperazine compounds.[14]

  • Cardiotoxicity: Some designer piperazine drugs have been linked to adverse cardiac symptoms like tachycardia.[2]

Therefore, our testing strategy must include neuronal and hepatic cell models, and in vivo studies should carefully monitor for signs of neurotoxicity and assess liver function.

In Vitro Validation: A Mechanistic Deep Dive

The primary goal of in vitro testing is to determine the intrinsic cytotoxicity of a compound and elucidate the underlying mechanisms of cell death in a controlled, high-throughput manner.[15] This phase allows for cost-effective screening and helps refine dose selection for subsequent in vivo studies.[16]

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Assays start Test Compound: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline tier1_assay MTT / NRU Assay (OECD 129) start->tier1_assay tier1_cells Cell Panel: HepG2 (Liver) SH-SY5Y (Neuronal) Balb/c 3T3 (Fibroblast) tier1_result Determine IC50 Values tier1_assay->tier1_result ros_assay ROS Production (e.g., DCFH-DA) tier1_result->ros_assay Test at sub-lethal concentrations (IC25, IC50) mmp_assay Mitochondrial Health (e.g., JC-1) tier1_result->mmp_assay Test at sub-lethal concentrations (IC25, IC50) geno_assay Genotoxicity (Comet Assay) tier1_result->geno_assay Test at sub-lethal concentrations (IC25, IC50) end Data Analysis & In Vivo Dose Selection ros_assay->end mmp_assay->end geno_assay->end

Caption: Tiered workflow for in vitro toxicity assessment.

Experimental Protocol: Basal Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell viability and is a cornerstone for determining the concentration-response relationship of a test article.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cell lines.

Materials:

  • Cell Lines: HepG2 (human hepatoma), SH-SY5Y (human neuroblastoma), Balb/c 3T3 (mouse fibroblast).

  • Culture Media (as appropriate for each cell line, e.g., DMEM, EMEM) with 10% Fetal Bovine Serum (FBS).

  • 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01M HCl).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the existing medium with 100 µL of medium containing the test compound or vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plates for 24 or 48 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation and Interpretation

The results from the cytotoxicity assays should be summarized to compare the compound's potency across different cell types.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
Balb/c 3T3Mouse Fibroblast24150.5
HepG2Human Liver2475.2
SH-SY5YHuman Neuronal24110.8

Interpretation: In this hypothetical scenario, the lower IC50 value in HepG2 cells suggests a potential for selective hepatotoxicity. This could be due to higher metabolic activation in liver cells, aligning with the known toxicology of aniline compounds.[3][7] These results would trigger further investigation into liver-specific toxicity mechanisms and prioritize liver function monitoring in subsequent in vivo studies.

In Vivo Validation: The Whole-System Response

In vivo studies are essential to understand the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and to identify potential target organ toxicities that cannot be modeled in vitro.[6] Regulatory bodies like the FDA require robust in vivo data to support the safety assessment of new chemicals.[4][18]

G cluster_0 Study Design cluster_1 Endpoints & Observations start In Vitro Data (IC50 from OECD 129) dose_selection Starting Dose Estimation (OECD Guidance 129) start->dose_selection study_type Acute Oral Toxicity Study (e.g., OECD 423) animal_model Animal Model: Sprague-Dawley Rat (Male & Female) clinical_obs Clinical Signs & Body Weight animal_model->clinical_obs end Data Analysis, LD50 Estimate & Hazard Classification clinical_obs->end analysis Hematology & Clinical Chemistry analysis->end pathology Gross Necropsy & Histopathology pathology->end

Caption: Workflow for a typical in vivo acute toxicity study.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol outlines an acute toxic class method, which allows for hazard classification with a minimal number of animals.

Objective: To determine the acute oral toxicity of the test compound and identify signs of toxicity and potential target organs.

Materials:

  • Test Compound: 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline.

  • Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).

  • Animal Model: Healthy, young adult Sprague-Dawley rats (nulliparous and non-pregnant females), 8-12 weeks old.

  • Standard laboratory diet and drinking water.

Procedure:

  • Dose Selection: The starting dose is selected based on in vitro cytotoxicity data as recommended by OECD Guidance Document 129.[16][19] The Balb/c 3T3 IC50 value is often used in a regression formula to predict the in vivo LD50 and select a starting dose (e.g., 300 mg/kg).

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Administration: Following a brief fasting period, a single dose of the test compound is administered to a group of 3 female rats by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and body weight changes. Close observation is required for the first 4 hours post-dosing and daily thereafter for 14 days.

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the compound is classified.

    • If one animal dies, the test is repeated at the same dose with 3 more animals.

    • If no mortality occurs, the test is repeated with a higher dose level (e.g., 2000 mg/kg) in another group of 3 animals.

  • Terminal Procedures: At the end of the 14-day observation period, all surviving animals are euthanized.

  • Pathology: A full gross necropsy is performed on all animals. Key organs (liver, spleen, kidneys, brain, heart) are preserved for histopathological examination. Blood samples are collected for hematology and clinical chemistry analysis (e.g., ALT, AST, BUN, creatinine).

Data Presentation and Interpretation

The in vivo data provides a holistic view of the compound's effect.

Table 2: Hypothetical In Vivo Acute Oral Toxicity Findings (Rat)

Dose (mg/kg)Mortality (n/3)Key Clinical SignsGross Pathology FindingsTarget Organs (Histopathology)
3000/3Lethargy within 4h, resolved by 24hNoneNo significant findings
20001/3Severe lethargy, ataxia, cyanosis (bluish skin)Enlarged, dark spleen; pale liverSpleen: Hemosiderosis, extramedullary hematopoiesis. Liver: Centrilobular necrosis.

Interpretation: In this hypothetical outcome, the findings at 2000 mg/kg strongly correlate with the predicted mechanisms. Cyanosis and spleen pathology point towards aniline-induced hematotoxicity (methemoglobinemia and erythrocyte damage).[1] The liver necrosis confirms the hepatotoxicity suggested by the in vitro HepG2 data. Ataxia (impaired coordination) could indicate neurotoxic effects from the piperazine moiety.[2] The estimated LD50 would fall between 300 and 2000 mg/kg, allowing for hazard classification.

Comparative Analysis: Synthesizing the Evidence

Neither in vitro nor in vivo testing alone can provide a complete picture of a compound's toxicity.[5] Their true power lies in their integrated use.

  • Sensitivity: In vitro assays can detect subtle mechanistic events like ROS production at sub-lethal concentrations, providing an early warning system and explaining the cellular-level events that lead to the organ damage observed in vivo.

  • Limitations: In vitro systems lack the metabolic complexity and systemic interactions of a whole organism.[6] For example, the spleen toxicity observed in vivo is an indirect consequence of erythrocyte damage in the blood, a systemic effect that cannot be replicated in a simple cell culture model.[15] Conversely, in vivo studies can be resource-intensive and may not always elucidate the precise molecular initiating event.[20]

Conclusion

The validation of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline toxicity requires a synergistic approach. This guide outlines a logical, evidence-based strategy that begins with hypothesis generation based on chemical structure, proceeds to mechanistic investigation using a panel of in vitro assays, and culminates in a definitive whole-system assessment through a targeted in vivo study. The in vitro data provide crucial mechanistic insight and guide the in vivo study design, particularly in dose selection and the choice of endpoints. The in vivo results, in turn, validate the in vitro findings within a physiologically relevant context. By integrating these methodologies, researchers can build a comprehensive safety profile, enabling informed decisions for the future development and application of this novel compound.

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  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. ResearchGate. [Link]

  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. ScienceOpen. [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate. [Link]

  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. Bentham Science. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. [Link]

  • Follow-up assessment report on aniline. Canada.ca. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International. [Link]

  • Neurotoxic effects of piperazine. The BMJ. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. [Link]

  • S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals - Guidance for Industry. FDA. [Link]

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. MDPI. [Link]

  • FDA Releases Draft Guidance on Phasing Out Animal Testing. Halloran Consulting Group. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PMC. [Link]

  • OECD Test Guideline 487. RE-Place. [Link]

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  • Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Publications. [Link]

  • Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature. PubMed. [Link]

  • Genotoxicity of aniline derivatives in various short-term tests. Europe PMC. [Link]

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  • Implementing Alternative Methods. FDA. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Future Science. [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide. Research Methods. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

An Expert Guide to Personal Protective Equipment for Handling 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline A Senior Application Scientist's Protocol for Safe Handling As researchers and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment for Handling 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline

A Senior Application Scientist's Protocol for Safe Handling

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline and its analogs are heterocyclic aromatic amines, a class of compounds that requires meticulous handling due to its potential toxicological profile. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Based on data from structurally similar compounds, such as 3-(4-Methyl-1-piperazinyl)aniline and other substituted anilines, we must operate under the assumption that this compound presents significant health risks. Aromatic amines as a class are known for their potential toxicity, and the specific functional groups in this molecule warrant a high degree of caution.[1]

The primary hazards associated with this and similar compounds are summarized below. Understanding these risks is fundamental to appreciating the necessity of the stringent PPE protocols that follow.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][3]Systemic toxic effects, which may include headache, dizziness, nausea, and vomiting.[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation. This is a critical consideration, as corrosive materials can cause immediate and permanent damage to skin tissue.Chemical burns, redness, pain, and potential for secondary infection. The corrosive nature may also increase dermal absorption.
Serious Eye Damage Causes severe and potentially irreversible eye damage.Immediate pain, burns to the cornea, and potential for permanent vision loss.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[5][6]Coughing, shortness of breath, and irritation of the nasal passages and throat.

The causality is clear: the compound's reactivity and ability to be absorbed through multiple routes (skin, eyes, lungs) necessitates a barrier-based approach to safety. Our entire PPE and handling strategy is designed to prevent any direct contact with the substance.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; each component is chosen to counter a specific hazard identified above. When handling 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline, a full-body, multi-layered defense is required.

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as critical as the equipment itself. A flawed doffing procedure can lead to exposure from contaminated equipment.

Donning (Putting On) Sequence:

  • Inner Gloves: Don the first pair of chemically resistant gloves (e.g., Butyl rubber).

  • Laboratory Coat/Suit: Wear a lab coat, fully buttoned. For larger quantities or tasks with a high splash risk, a disposable chemical-resistant suit is recommended.

  • Respirator: Perform a seal check and don your NIOSH-approved respirator.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a full-face shield.

  • Outer Gloves: Don the second pair of chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - The "Clean-to-Dirty" Principle:

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.

  • Laboratory Coat/Suit: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Dispose of it in the designated waste stream.

  • Respirator: Remove the respirator from the back of your head.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[7]

Operational Plan: A Workflow for Safe Handling

All manipulations of 3-Fluoro-5-(4-methylpiperazin-1-yl)aniline must occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3] The following workflow visualizes the process from preparation to cleanup, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Designate Work Area (Fume Hood) Gather 2. Assemble All Materials (Chemical, Glassware, Waste) Prep->Gather DonPPE 3. Don Full PPE (Follow Donning Protocol) Gather->DonPPE Weigh 4. Weigh/Transfer Chemical (Inside Fume Hood) DonPPE->Weigh React 5. Perform Experiment Weigh->React Decon 6. Decontaminate Surfaces & Glassware React->Decon Waste 7. Segregate & Seal Hazardous Waste Decon->Waste DoffPPE 8. Doff PPE (Follow Doffing Protocol) Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe Handling Workflow for Aromatic Amines.

Decontamination and Disposal: Closing the Loop

Effective decontamination and waste management are non-negotiable steps to prevent secondary exposure and environmental contamination.

Decontamination Protocol

Decontamination should be performed after every procedure.

  • Prepare Decontamination Solution: A solution of 5% acetic acid can be used to neutralize the basic aniline compound, followed by a standard laboratory detergent wash.

  • Surface Decontamination: Liberally apply the decontamination solution to all work surfaces within the fume hood. Allow for a contact time of at least 10-15 minutes.[8]

  • Wipe and Rinse: Wipe the surfaces with an absorbent material, such as paper towels. Dispose of the towels as hazardous waste. Follow with a water and/or ethanol rinse.

  • Equipment Decontamination: Non-disposable equipment (glassware, spatulas) should be submerged in the decontamination solution before standard washing procedures.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and weighing papers must be collected in a clearly labeled, sealed hazardous waste container.[2][9]

  • Liquid Waste: Unused chemical solutions and the first rinse from decontaminated glassware should be collected in a designated, sealed hazardous waste container. Do not dispose of this material down the drain.[9]

  • Container Management: Waste containers must be kept closed when not in use and stored in a well-ventilated area away from incompatible materials.[2]

Emergency Procedures: Immediate Response Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, you establish a robust safety framework that protects you and your colleagues, enabling the confident pursuit of scientific advancement.

References

  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?
  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Fluoro-4-methylaniline.
  • GOV.UK. Aniline - Incident management.
  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Fluoroaniline.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: 3-(4-Methyl-1-piperazinyl)aniline.
  • CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline CAS No 367-21-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Skcltd.com. TEST KIT Instructions Aromatic Amines.
  • Angene Chemical. Safety Data Sheet.
  • Washington State University. Aniline Standard Operating Procedure.
  • Wako Pure Chemical Corporation. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 3-Chloro-4-fluoroaniline.
  • Fluorochem. 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.

Sources

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